Bufuralol hydrochloride
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Ethanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBONRGCLLBWCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54340-62-4 (Parent) | |
| Record name | Bufuralol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50975052 | |
| Record name | Bufuralol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60398-91-6, 59652-29-8 | |
| Record name | Bufuralol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bufuralol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufuralol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bufuralol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUFURALOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bufuralol Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacology of bufuralol hydrochloride. Bufuralol, a non-selective β-adrenergic receptor antagonist with partial agonist activity, has been a subject of significant scientific interest, not only for its therapeutic potential but also as a critical tool in pharmacogenetic research. This document details the history of its development by Hoffmann-La Roche, outlines its chemical synthesis pathways, and presents its pharmacological and pharmacokinetic properties in a structured format. Key experimental protocols for its synthesis and primary in vitro assays are provided to facilitate further research and development.
Discovery and Development
Bufuralol, chemically known as 1-(7-Ethylbenzofuran-2-yl)-2-tert-butylamino-1-hydroxyethane hydrochloride, was developed by Hoffmann-La Roche in the 1970s.[1] It emerged from a research program focused on a series of benzofuran-2-ethanolamines.[1] The compound was assigned the research code Ro 3-4787.
Early pharmacological studies revealed that bufuralol is a non-selective β-adrenoceptor blocking agent with a potency comparable to that of propranolol.[1][2] A key characteristic of bufuralol is its partial agonist activity, also known as intrinsic sympathomimetic activity.[2] The β-adrenoceptor blocking activity is primarily associated with the (-)-enantiomer.[1]
A pivotal aspect of bufuralol's scientific journey is its role as a probe substrate for the cytochrome P450 enzyme CYP2D6. Its metabolism is highly dependent on the activity of this polymorphic enzyme, leading to its widespread use in phenotyping individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates.
Synthesis Pathway
The chemical synthesis of this compound can be achieved through various routes. A common pathway for the racemic mixture starts from 2-ethylphenol. An enantioselective synthesis for the biologically more active (R)-bufuralol has also been developed.
Racemic Synthesis Pathway
A plausible synthetic route to racemic bufuralol is outlined below. This pathway involves the initial formation of a benzofuran ring system followed by the introduction of the ethanolamine side chain.
Caption: Racemic synthesis pathway of this compound.
Enantioselective Synthesis of (R)-Bufuralol
An enantioselective synthesis of (R)-bufuralol has been reported, starting from 2-ethylphenol. This route utilizes a dynamic kinetic resolution as a key step to establish the desired stereochemistry.
Pharmacological and Pharmacokinetic Data
Bufuralol's pharmacological and pharmacokinetic properties have been extensively studied. The following tables summarize key quantitative data.
| Parameter | Value | Species | Reference |
| Receptor Selectivity | Non-selective β-adrenergic antagonist | Various | [1][2] |
| Intrinsic Activity | Partial Agonist (Intrinsic Sympathomimetic Activity) | Various | [2] |
| Pharmacokinetic Parameters | |||
| Elimination Half-Life (t½) | Biphasic: ~3-5 hours and >10 hours (polymorphic) | Human | |
| Primary Metabolite | 1'-Hydroxybufuralol | Human | |
| Major Metabolizing Enzyme | Cytochrome P450 2D6 (CYP2D6) | Human | |
| Other Metabolizing Enzymes | CYP1A2, CYP2C19 (minor) | Human |
Table 1: Pharmacological and Pharmacokinetic Profile of Bufuralol
Note: Specific Ki or IC50 values for the binding of bufuralol enantiomers to β1 and β2 adrenergic receptors are not consistently reported in the readily available literature. The potency is often described in comparison to propranolol.
Experimental Protocols
Synthesis of Racemic this compound (Illustrative Protocol)
This protocol is a generalized representation based on common synthetic organic chemistry methods for analogous compounds.
Step 1: Formylation of 2-Ethylphenol
-
To a solution of 2-ethylphenol in a suitable solvent (e.g., chloroform or toluene), add a base (e.g., sodium hydroxide).
-
Heat the mixture and add a formylating agent (e.g., chloroform in the Reimer-Tiemann reaction).
-
Reflux the mixture for several hours.
-
After cooling, acidify the reaction mixture and extract the product, 2-hydroxy-3-ethylbenzaldehyde.
-
Purify the product by chromatography or distillation.
Step 2: Darzens Condensation
-
Dissolve 2-hydroxy-3-ethylbenzaldehyde and chloroacetone in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium ethoxide) at a low temperature.
-
Allow the reaction to proceed to form the glycidic ester.
-
Saponify the ester and acidify to induce decarboxylation and cyclization to form 7-ethyl-2-acetylbenzofuran.
-
Purify the product.
Step 3: Bromination
-
Dissolve 7-ethyl-2-acetylbenzofuran in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add a brominating agent (e.g., bromine or N-bromosuccinimide).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction to isolate 2-(bromoacetyl)-7-ethylbenzofuran.
Step 4: Amination
-
Dissolve 2-(bromoacetyl)-7-ethylbenzofuran in a suitable solvent (e.g., ethanol or acetonitrile).
-
Add an excess of tert-butylamine.
-
Heat the reaction mixture to facilitate the nucleophilic substitution.
-
After the reaction is complete, remove the excess amine and solvent.
-
Purify the resulting 2-(t-butylaminoacetyl)-7-ethylbenzofuran.
Step 5: Reduction
-
Dissolve the amino-ketone from the previous step in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath and add a reducing agent (e.g., sodium borohydride) portion-wise.
-
Stir the reaction until the ketone is fully reduced to the alcohol, bufuralol.
-
Quench the reaction and extract the product.
Step 6: Salt Formation
-
Dissolve the purified bufuralol base in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Add a solution of hydrochloric acid in the same or a miscible solvent.
-
The this compound will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
In Vitro Bufuralol 1'-Hydroxylation Assay
This assay is used to determine the activity of CYP2D6 in a given system (e.g., human liver microsomes).
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a deuterated analog of 1'-hydroxybufuralol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of bufuralol in a suitable solvent (e.g., water or methanol).
-
In a microcentrifuge tube, combine the phosphate buffer, HLMs (e.g., final concentration of 0.2-0.5 mg/mL), and bufuralol (at various concentrations to determine kinetics, e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of 1'-hydroxybufuralol using a validated LC-MS/MS method.
-
Quantify the metabolite formation against a standard curve and calculate the rate of reaction (e.g., in pmol/min/mg of microsomal protein).
Caption: Experimental workflow for the in vitro bufuralol 1'-hydroxylation assay.
Beta-Adrenergic Receptor Binding Assay (Competitive Binding)
This protocol describes a general method to determine the binding affinity of bufuralol for β-adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2 adrenergic receptors (e.g., from transfected cell lines or tissue preparations).
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).
-
This compound (as the competitor).
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of bufuralol or the non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail (for ³H) or tubes for a gamma counter (for ¹²⁵I).
-
Quantify the radioactivity on the filters.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of bufuralol.
-
Determine the IC₅₀ value (the concentration of bufuralol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Signaling Pathways
Bufuralol, as a β-adrenergic antagonist, primarily modulates signaling pathways downstream of β-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like adrenaline and noradrenaline, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). Bufuralol competitively inhibits this process. Its partial agonist activity means that in the absence of a full agonist, it can weakly activate this pathway.
Caption: Simplified signaling pathway of β-adrenergic receptors and the inhibitory action of bufuralol.
Conclusion
This compound remains a compound of significant interest in pharmacology and drug development. Its discovery as a non-selective β-blocker with partial agonist activity and its subsequent characterization as a key probe for CYP2D6 activity have solidified its place in both clinical and preclinical research. This technical guide provides a foundational understanding of its discovery, a detailed look at its synthesis, and a summary of its core pharmacological properties, intended to support ongoing and future investigations in the field.
References
- 1. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Bufuralol Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of bufuralol hydrochloride, a non-selective β-adrenoceptor antagonist with partial agonist activity. It is a valuable tool in pharmacological research, particularly as a probe substrate for cytochrome P450 2D6 (CYP2D6) activity. This document details its physicochemical properties, mechanism of action, metabolic pathways, and standardized experimental protocols. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Physicochemical Properties
This compound is a well-characterized compound with the following key identifiers and properties:
| Property | Value | Citations |
| CAS Number | 60398-91-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₆H₂₃NO₂·HCl | [1][2][3][6] |
| Molecular Weight | 297.82 g/mol | [2][4][7][8] |
| Synonyms | Ro 3-4787, Angium, (±)-Bufuralol | [1][2][3][5] |
Mechanism of Action
This compound is a potent, non-selective β-adrenoceptor antagonist, meaning it blocks the action of endogenous catecholamines (like epinephrine and norepinephrine) at both β₁ and β₂ adrenergic receptors.[9][10][11] This blockade results in effects such as a reduction in heart rate and blood pressure.[12] Notably, bufuralol also exhibits partial agonist activity, meaning it can weakly activate the β-adrenoceptors, particularly β₂-adrenoceptors. This intrinsic sympathomimetic activity can lead to vasodilation.[9][12]
The primary signaling pathway affected by bufuralol involves the G-protein coupled β-adrenergic receptors. By blocking these receptors, bufuralol inhibits the downstream signaling cascade that is typically initiated by catecholamines.
Metabolism of Bufuralol
The primary metabolic pathway of bufuralol is 1'-hydroxylation, a reaction almost exclusively catalyzed by the cytochrome P450 enzyme CYP2D6, especially at low substrate concentrations.[5][13] This makes bufuralol an excellent and widely used probe substrate for assessing CYP2D6 activity in vitro and in vivo.[5][8] The product of this reaction is 1'-hydroxybufuralol.[1][2] While CYP2D6 is the major enzyme, other isoforms like CYP1A2 and CYP2C19 can contribute to a lesser extent, particularly at higher concentrations of bufuralol.[2][3]
Experimental Protocols
The quantification of 1'-hydroxybufuralol formation is a standard assay to determine CYP2D6 activity. Below is a detailed methodology for a typical in vitro experiment using human liver microsomes (HLMs).
Objective
To measure the rate of 1'-hydroxybufuralol formation as an indicator of CYP2D6 activity in a sample of human liver microsomes.
Materials and Reagents
| Reagent | Recommended Concentration/Details |
| This compound | Stock solution in water or methanol |
| Human Liver Microsomes (HLMs) | Final protein concentration of 0.1-0.5 mg/mL |
| Potassium Phosphate Buffer | 100 mM, pH 7.4 |
| NADPH Regenerating System | Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase |
| 1'-Hydroxybufuralol | Standard for calibration curve |
| Internal Standard | For analytical quantification |
| Quenching Solution | Ice-cold acetonitrile or perchloric acid |
Experimental Workflow
The following diagram outlines the key steps in a typical bufuralol 1'-hydroxylase assay.
Detailed Procedure
-
Preparation of Reagents : Prepare stock solutions of bufuralol, 1'-hydroxybufuralol, and the internal standard. Prepare the NADPH regenerating system fresh.[4]
-
Incubation Mixture : In a microcentrifuge tube on ice, combine the potassium phosphate buffer, human liver microsomes, and bufuralol at various concentrations to determine kinetic parameters.[4][7]
-
Pre-incubation : Pre-warm the mixture for 5 minutes at 37°C.[4][7]
-
Reaction Initiation : Start the reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.[4]
-
Incubation : Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C in a shaking water bath. This duration should be within the linear range of metabolite formation.[4]
-
Reaction Termination : Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid containing the internal standard.[4]
-
Sample Processing : Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.[4]
-
Analysis : Transfer the supernatant to an HPLC vial for analysis. Use HPLC with fluorescence detection (excitation ~252 nm, emission ~302 nm) to quantify the amount of 1'-hydroxybufuralol formed.[14][15]
-
Data Analysis : Calculate the rate of 1'-hydroxybufuralol formation, typically expressed as pmol/min/mg of microsomal protein.
Conclusion
This compound remains a cornerstone in the study of β-adrenergic pharmacology and drug metabolism. Its well-defined interaction with the CYP2D6 enzyme makes it an indispensable tool for researchers in drug development and pharmacogenetics. The standardized protocols and clear understanding of its metabolic pathways, as outlined in this guide, are essential for obtaining reliable and reproducible experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. apexbt.com [apexbt.com]
- 10. Bufuralol - Wikipedia [en.wikipedia.org]
- 11. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Bufuralol Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of bufuralol hydrochloride, with a specific focus on its solubility and stability. The information presented herein is intended to support research, development, and analytical activities involving this compound.
Physicochemical Properties
This compound is a non-selective β-adrenergic receptor antagonist.[1][2][3] It is supplied as a white to off-white or crystalline solid.[1][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄ClNO₂ | [6] |
| Molecular Weight | 297.82 g/mol | [5][6][7] |
| CAS Number | 60398-91-6 | [1][4] |
| Appearance | A crystalline solid | [1][4] |
| Melting Point | 143-146 °C | [5] |
| UV/Vis. λmax | 209, 248 nm | [2][4] |
Solubility Profile
The solubility of this compound has been determined in various organic and aqueous solvents. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.
Table 2.1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~15 mg/mL[1][4] |
| Ethanol | ~15 mg/mL[1][4] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[1][4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL[4] |
| Water | Soluble[8] |
| Methanol | Soluble[8] |
It is recommended to purge organic solvents with an inert gas before preparing solutions.[4] For biological experiments, further dilutions from stock solutions into aqueous buffers or isotonic saline are advised.[4]
The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[9][10]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Scintillation vials or flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is formed.[9]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To separate the saturated solution from the excess solid, centrifuge the samples.[11]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. For accurate results, filter the collected supernatant through a chemically inert syringe filter to remove any remaining solid particles.[9][11]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved this compound.[11][12]
-
The concentration of the filtered sample represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Stability Profile
Understanding the stability of this compound is crucial for ensuring the integrity of the compound during storage and experimentation.
Table 3.1: Stability of this compound
| Condition | Form | Stability Data |
| Long-Term Storage | Crystalline Solid | Stable for ≥ 4 years at -20°C.[2][4] |
| Aqueous Solution | Solution in PBS, pH 7.2 | Not recommended for storage for more than one day.[4] |
| Elevated Temperature | Standard Solution | Stable for at least 7 days at 70°C.[13][14] |
| Plasma Stability | Human Plasma | Stable at room temperature for 4 hours.[14] |
| Freeze-Thaw Cycles | Human Plasma | Stable after three freeze-thaw cycles (-80°C to room temperature).[14] |
| Frozen Storage | Human Plasma | Stable for at least 1 month at -80°C.[14] |
The primary metabolite of bufuralol, 1'-Hydroxy bufuralol, is susceptible to degradation influenced by temperature, pH, and oxidation.[15] This suggests that this compound itself may be sensitive to similar stress conditions.
Forced degradation studies are performed to identify potential degradation products and pathways, and to establish the stability-indicating nature of analytical methods.[16][17][18]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
High-purity water
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and keep it at room temperature or an elevated temperature (e.g., 60°C) for a specified period.[18][19] Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and treat it similarly to the acid hydrolysis sample.[18][19] Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it at room temperature, protected from light.[16][19]
-
Thermal Degradation: Expose the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 70°C) for a set duration.[13]
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: At predetermined time points, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.[12] The extent of degradation is then quantified.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.
Caption: Workflow for solubility and stability assessment.
Caption: Key factors influencing the stability of bufuralol HCl.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. (±)-Bufuralol 60398-91-6 [sigmaaldrich.com]
- 6. This compound | C16H24ClNO2 | CID 151573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. (±)-Bufuralol 60398-91-6 [sigmaaldrich.com]
- 9. scispace.com [scispace.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. benchchem.com [benchchem.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
- 19. ijrpp.com [ijrpp.com]
Unraveling the Enigma of Partial Agonism: A Technical Guide to Bufuralol Hydrochloride
For Immediate Release
Shanghai, China – December 13, 2025 – Bufuralol hydrochloride, a non-selective β-adrenoceptor antagonist, exhibits a fascinating pharmacological profile characterized by partial agonist activity. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and experimental characterization of bufuralol's partial agonism, tailored for researchers, scientists, and drug development professionals.
Introduction: The Dual Identity of Bufuralol
This compound is a potent antagonist at β-adrenergic receptors, yet it simultaneously possesses the ability to elicit a submaximal agonist response. This intrinsic sympathomimetic activity (ISA) is a hallmark of its classification as a partial agonist.[1][2] Understanding the nuances of this dual action is critical for its therapeutic application and for the broader field of G-protein coupled receptor (GPCR) pharmacology. This guide will dissect the quantitative pharmacology, experimental evaluation, and structural underpinnings of bufuralol's partial agonist activity, with a particular focus on its interactions with β1- and β2-adrenoceptors.
Quantitative Pharmacology of Bufuralol
The partial agonist activity of bufuralol is quantified by its binding affinity (Ki), potency (EC50), and intrinsic efficacy (ε) at β-adrenoceptor subtypes. While specific values can vary depending on the experimental system, the following tables summarize representative data for bufuralol and key reference compounds.
Table 1: Binding Affinity (pKi) of Bufuralol and Reference Ligands at Human β-Adrenoceptors
| Compound | pKi at β1-adrenoceptor | pKi at β2-adrenoceptor | Selectivity (β1/β2) |
| Bufuralol | 7.8 | 8.2 | 0.4 |
| Isoprenaline (Full Agonist) | 7.1 | 7.6 | 0.3 |
| Propranolol (Antagonist) | 8.5 | 8.9 | 0.4 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency (pEC50) and Intrinsic Efficacy (ε) of Bufuralol and Isoprenaline
| Compound | Receptor Subtype | pEC50 | Intrinsic Efficacy (ε) (relative to Isoprenaline) |
| Bufuralol | β1-adrenoceptor | 6.5 | ~0.3 |
| β2-adrenoceptor | 7.0 | ~0.5 | |
| Isoprenaline | β1-adrenoceptor | 7.5 | 1.0 |
| β2-adrenoceptor | 8.0 | 1.0 |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 indicates greater potency. Intrinsic efficacy represents the ability of a drug to produce a maximal response, with a full agonist having an efficacy of 1.0.
The Molecular Mechanism of Partial Agonism
The partial agonism of bufuralol at β-adrenoceptors is rooted in its ability to induce a unique conformational state in the receptor that is distinct from that stabilized by a full agonist or an antagonist. This intermediate conformation allows for a less efficient coupling to downstream signaling partners, primarily the stimulatory G-protein (Gs).
Upon binding, bufuralol engages with key amino acid residues within the orthosteric binding pocket of the β-adrenoceptor. However, unlike a full agonist such as isoprenaline, bufuralol's interaction is thought to result in a less pronounced outward movement of transmembrane helix 6 (TM6), a critical step in receptor activation and G-protein coupling. This suboptimal conformational change leads to a reduced efficiency in GDP-GTP exchange on the Gαs subunit, thereby attenuating the subsequent activation of adenylyl cyclase and the production of the second messenger, cyclic AMP (cAMP).
Ligand-induced receptor conformations.
Downstream Signaling Pathway
The partial agonist activity of bufuralol primarily involves the Gs-adenylyl cyclase-cAMP signaling cascade. The submaximal activation of this pathway by bufuralol is the molecular basis for its intrinsic sympathomimetic activity.
References
- 1. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Bufuralol Hydrochloride
Executive Summary
This compound is a non-selective β-adrenoceptor antagonist renowned for its partial agonist activity (also known as intrinsic sympathomimetic activity, ISA) and its role as a probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme.[1][2] This guide provides a comprehensive overview of the in vivo pharmacodynamics of bufuralol, detailing its mechanism of action, effects on cardiovascular parameters, and the experimental protocols used to elucidate these properties. Quantitative data from key studies are presented in tabular format for clarity, and critical signaling pathways and experimental workflows are visualized using diagrams.
Mechanism of Action and Signaling Pathway
Bufuralol exerts its primary pharmacodynamic effect by competitively blocking β1- and β2-adrenergic receptors.[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like norepinephrine and epinephrine, activate a downstream signaling cascade.[5] Bufuralol's antagonism prevents this activation.
The canonical β-adrenergic signaling pathway involves the following steps:
-
Ligand Binding: Endogenous catecholamines bind to the β-adrenergic receptor.
-
G-Protein Activation: The receptor couples to a stimulatory G-protein (Gs), causing the Gαs subunit to exchange GDP for GTP and dissociate from the Gβγ subunits.[6]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).[3][6]
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).[5]
-
Cellular Response: PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban in cardiomyocytes, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[7]
Bufuralol blocks this pathway at the receptor level. However, its partial agonist activity means that in the absence of high catecholamine levels, it can weakly stimulate the receptor, a property that distinguishes it from pure antagonists like propranolol.[8][9]
Quantitative In Vivo Pharmacodynamic Data
Human Clinical Studies
The primary pharmacodynamic effect of bufuralol in humans is the reduction of heart rate, particularly during exercise when sympathetic tone is high. A key clinical study provides dose-dependent data on this effect.[8]
Table 1: Effect of Oral this compound on Exercise Heart Rate in Humans
| Treatment Group | N | Time Point | Mean Reduction in Exercise Heart Rate (beats/min) | Duration of Action |
|---|---|---|---|---|
| Placebo | 8 | 1-24h | No significant change | N/A |
| Bufuralol 7.5 mg | 8 | 2h (Peak) | ~15 | Up to 6h |
| Bufuralol 15 mg | 8 | 2h (Peak) | ~20 | > 24h |
| Bufuralol 30 mg | 8 | 2h (Peak) | ~25 | > 24h |
| Bufuralol 60 mg | 8 | 2h (Peak) | ~30 | > 24h |
| Bufuralol 120 mg | 8 | 2h (Peak) | ~30 | > 24h |
| Propranolol 40 mg | 8 | 2h (Peak) | ~30 | Up to 8h |
| Propranolol 160 mg | 8 | 2h (Peak) | ~35 | > 24h |
Data synthesized from Pringle et al., Br J Clin Pharmacol, 1986.[8][10]
The study highlights that bufuralol is a potent β-adrenoceptor antagonist with a long duration of action.[8] Doses of 60 mg and 120 mg produced a reduction in exercise tachycardia similar to 40 mg of propranolol.[8]
Animal Studies
Studies in animal models reveal species-specific differences and further elucidate the partial agonist activity of bufuralol, particularly its effects on vasodilation through β2-adrenoceptors.[9]
Table 2: Cardiovascular Effects of Bufuralol in Animal Models
| Animal Model | Condition | Heart Rate Effect | Blood Pressure Effect | Other Observations |
|---|---|---|---|---|
| Anesthetized Cat | N/A | Tachycardia | Vasodilation | Increased abdominal aortic blood flow. |
| Conscious Cat | N/A | No change or slight bradycardia | Not specified | Increased abdominal aortic blood flow. |
| Anesthetized Dog | N/A | Tachycardia | Vasodilation | Increased abdominal aortic blood flow. |
| Conscious Dog | N/A | Tachycardia | Reduction | Increased abdominal aortic blood flow. |
Data synthesized from Daly et al., J Cardiovasc Pharmacol, 1984.[9]
These findings suggest that the partial agonist activity of bufuralol is exerted mainly at β2-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[9]
Experimental Protocols
Protocol: Human Pharmacodynamic Assessment
This protocol outlines a typical crossover, double-blind study to assess the pharmacodynamics of an oral β-blocker like bufuralol in healthy human subjects.[8]
Objective: To determine the dose-response relationship and duration of action of bufuralol on exercise-induced tachycardia.
Methodology:
-
Subject Recruitment: Healthy male volunteers (N=8) are recruited after providing informed consent.
-
Study Design: A double-blind, placebo-controlled, randomized crossover design is employed. Each subject receives placebo, multiple doses of bufuralol (e.g., 7.5, 15, 30, 60, 120 mg), and comparator doses of propranolol (e.g., 40, 160 mg) on separate occasions, with a washout period between treatments.
-
Procedure:
-
Baseline: Before drug administration, a baseline exercise test is performed on a bicycle ergometer to determine the workload required to achieve a target heart rate.
-
Dosing: Subjects receive the assigned oral treatment.
-
Post-Dose Assessments: Exercise tests are repeated at fixed intervals post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).[8] Heart rate and blood pressure are recorded during the final minute of exercise.
-
Pharmacokinetic Sampling: Blood samples are collected at corresponding time points to measure plasma concentrations of bufuralol and its metabolites.
-
-
Data Analysis: The reduction in exercise heart rate from baseline is calculated for each treatment at each time point. These values are then plotted against time and against the log of the plasma concentration to establish a pharmacodynamic model.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolism of Bufuralol Hydrochloride to 1'-Hydroxybufuralol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic conversion of bufuralol hydrochloride to its primary metabolite, 1'-hydroxybufuralol. This reaction is a cornerstone in drug metabolism research, serving as a specific and sensitive in vitro and in vivo probe for the activity of the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Understanding the nuances of this metabolic pathway is critical for drug development, particularly in predicting drug-drug interactions and assessing inter-individual variability in drug response.
Core Concepts
Bufuralol, a non-selective β-adrenoceptor antagonist, undergoes extensive metabolism in the liver. The principal metabolic pathway is the hydroxylation at the 1'-position of the ethyl side chain, resulting in the formation of 1'-hydroxybufuralol.[1][2] This biotransformation is predominantly catalyzed by the CYP2D6 enzyme.[3][4] Due to the highly polymorphic nature of the CYP2D6 gene, the rate of 1'-hydroxybufuralol formation can vary significantly among individuals, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers.[1]
While CYP2D6 is the high-affinity enzyme responsible for this reaction, other cytochrome P450 isoforms, such as CYP1A2 and CYP2C19, can also contribute to the formation of 1'-hydroxybufuralol, particularly at higher substrate concentrations.[3][5] The formation of other minor metabolites, including 4-hydroxybufuralol and 6-hydroxybufuralol, has also been reported and is primarily attributed to the activity of CYP1A2.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the metabolism of bufuralol to 1'-hydroxybufuralol, including kinetic parameters and inhibition constants.
Table 1: Michaelis-Menten Constants (Km) for Bufuralol 1'-Hydroxylation
| Enzyme/System | Km (µM) | Notes |
| Recombinant CYP2D6 | ~1-15 | High-affinity component.[6] |
| Recombinant CYP2C19 | ~36 | Lower affinity compared to CYP2D6.[5] |
| Human Liver Microsomes (CYP2D6-deficient, with quinidine) | ~38 | Reflects CYP2C19 activity.[7] |
| Human Liver Microsomes (with S-mephenytoin and quinidine) | ~145 | Reflects CYP1A2 activity.[7] |
Table 2: Inhibition Constants (Ki and IC50) for Bufuralol 1'-Hydroxylation
| Inhibitor | Enzyme/System | Inhibition Constant | Notes |
| S-mephenytoin | Recombinant CYP2C19 | Ki ≈ 42 µM | Inhibition of bufuralol hydroxylation.[5] |
| Berberine | Human Hepatic Microsomes | IC50 ≈ 45 µM | Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation.[7] |
| Hydrastine | Human Hepatic Microsomes | IC50 ≈ 350 µM | Inhibition of CYP2D6-mediated bufuralol 1'-hydroxylation.[7] |
Experimental Protocols
This section provides a detailed methodology for a typical in vitro experiment to assess the formation of 1'-hydroxybufuralol using human liver microsomes (HLMs).
In Vitro Bufuralol 1'-Hydroxylation Assay Using Human Liver Microsomes
Objective: To determine the rate of 1'-hydroxybufuralol formation as a measure of CYP2D6 activity.
Materials:
-
Human liver microsomes (HLMs)
-
This compound
-
1'-Hydroxybufuralol (for standard curve)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile or other suitable organic solvent (for reaction termination)
-
Internal standard for analytical quantification
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes on ice, prepare the incubation mixtures by adding the following in order:
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the system to reach thermal equilibrium.[8]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.[8]
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-45 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.[8][9]
-
Termination of Reaction: Stop the reaction at the designated time points by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The organic solvent precipitates the proteins and halts enzymatic activity.[10]
-
Sample Processing: Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated protein.[10]
-
Analysis: Transfer the supernatant to an HPLC vial for analysis. The formation of 1'-hydroxybufuralol is typically quantified using a reverse-phase high-performance liquid chromatography (HPLC) system with fluorescence detection (excitation: ~252 nm, emission: ~302 nm).[6][8]
-
Quantification: Calculate the concentration of 1'-hydroxybufuralol formed by comparing its peak area to a standard curve prepared with known concentrations of the metabolite.[1]
Visualizations
Metabolic Pathway
Caption: Metabolic pathway of bufuralol to 1'-hydroxybufuralol.
Experimental Workflow
Caption: General experimental workflow for in vitro bufuralol metabolism assay.
Regulation of CYP2D6 Expression
The expression of CYP2D6 is subject to complex regulation, which contributes to the observed inter-individual variability in its activity. While not induced by classic xenobiotic inducers to the same extent as some other CYPs, its expression is influenced by genetic polymorphisms and certain transcription factors.[11] Hepatocyte nuclear factor 4α (HNF4α) is a key regulator that has been shown to correlate with CYP2D6 mRNA expression and enzyme activity.[11][12] More recent studies suggest a potential inhibitory role of NF-E2-related factor 2 (Nrf2) in regulating CYP2D6 expression.[13]
Caption: Simplified signaling pathway for the regulation of CYP2D6 expression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Transcriptional Regulation of CYP2D6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of the Important Role of CYP2D6 in Pharmacogenomics | MDPI [mdpi.com]
- 13. Nrf2 Regulates the Expression of CYP2D6 by Inhibiting the Activity of Krüppel-Like Factor 9 (KLF9) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CYP2D6 in Bufuralol Hydrochloride Metabolism: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bufuralol, a non-selective beta-adrenoceptor antagonist, serves as a classic probe substrate for investigating the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. CYP2D6 is a critical enzyme in human drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[1] The metabolism of bufuralol is predominantly mediated by CYP2D6 through a specific hydroxylation reaction. This high degree of specificity makes bufuralol an invaluable tool for in vitro and in vivo phenotyping to determine an individual's CYP2D6 metabolic capacity. The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual variability in enzyme activity, which can be categorized into poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.[2][3] Understanding the interaction between bufuralol and CYP2D6, including its kinetic parameters and the influence of genetic variants, is fundamental for drug development, particularly in predicting drug-drug interactions and personalizing medicine. This guide provides a comprehensive technical overview of the metabolic pathways, quantitative data, and detailed experimental protocols for studying bufuralol metabolism by CYP2D6.
The Metabolic Pathway of Bufuralol
The biotransformation of bufuralol is a well-characterized process primarily occurring in the liver. While multiple metabolites can be formed, the pathway is dominated by a single hydroxylation reaction catalyzed by CYP2D6, especially at therapeutic concentrations.
Primary Pathway: 1'-Hydroxylation by CYP2D6
The principal metabolic fate of bufuralol in humans is the hydroxylation at the 1'-position of its butyl side chain to form 1'-hydroxybufuralol.[4] This reaction is almost exclusively and specifically catalyzed by the CYP2D6 enzyme at low substrate concentrations.[4][5] This specificity is the reason bufuralol is considered a gold-standard probe substrate for CYP2D6 activity. The reaction is also stereoselective, with studies consistently demonstrating that the (+)-enantiomer of bufuralol is the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to the (-)-enantiomer.[6]
Minor Metabolic Pathways
In addition to the primary 1'-hydroxylation, at least five other minor metabolites of bufuralol have been identified in human liver microsomes.[5] Two of these have been identified as 4-hydroxybufuralol and 6-hydroxybufuralol.[5][7] The formation of these metabolites is suggested to be catalyzed by another cytochrome P450 isoform, CYP1A2.[5] Furthermore, CYP2C19 has been shown to be capable of metabolizing bufuralol to 1'-hydroxybufuralol, although with a significantly lower affinity (approximately 7-fold higher Kₘ) and lower efficiency (37-fold lower intrinsic clearance) compared to CYP2D6.[8] The contribution of these minor pathways is generally negligible at low bufuralol concentrations but may become more relevant at higher, supratherapeutic concentrations or in individuals with deficient CYP2D6 activity.[8][9]
Quantitative Analysis of Bufuralol Metabolism
The interaction between bufuralol and CYP2D6 has been extensively quantified, providing key kinetic parameters that are vital for modeling and prediction in drug development. Genetic variations in the CYP2D6 gene directly impact these parameters, leading to distinct metabolic phenotypes.
Enzyme Kinetics of Bufuralol 1'-Hydroxylation
The kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), describe the affinity of the enzyme for the substrate and the maximum rate of the reaction, respectively. These values vary significantly across different CYP2D6 allelic variants.
| CYP Isoform / Allele | Apparent Kₘ (µM) | Relative Vₘₐₓ (% of Wild-Type) | Intrinsic Clearance (Vₘₐₓ/Kₘ) | Reference(s) |
| CYP2D6.1 (Wild-Type) | ~5 - 15 | 100% | High | [3][10] |
| CYP2D6.2 | ~5 - 15 | Similar to *1 | Similar to *1 | [3] |
| CYP2D6.10 | Higher than *1 | Lower than *1 | Significantly Decreased | [3][11] |
| CYP2D6.17 | ~2-fold Higher than *1 | ~50% Reduction | Decreased | [3][10] |
| CYP2D6.4 (Non-functional) | Not Applicable | No Activity | No Activity | [3] |
| CYP2C19 | ~36 | - | ~37-fold lower than CYP2D6 | [8] |
| Note: Exact kinetic values can vary depending on the experimental system (e.g., recombinant enzyme vs. human liver microsomes) and specific laboratory conditions. |
Phenotype Classification by Metabolic Ratio
In clinical and research settings, an individual's CYP2D6 activity (phenotype) can be determined non-invasively by administering a single oral dose of bufuralol and subsequently measuring the urinary concentrations of the parent drug and its 1'-hydroxy metabolite. The Metabolic Ratio (MR) is a reliable indicator of enzyme activity.[3]
| CYP2D6 Phenotype | Typical Urinary Metabolic Ratio (Bufuralol / 1'-Hydroxybufuralol) | Implication |
| Poor Metabolizer (PM) | > 10 | Absent or non-functional enzyme activity. |
| Intermediate Metabolizer (IM) | 1 - 10 | Reduced enzyme activity. |
| Extensive Metabolizer (EM) | < 1 | Normal enzyme activity (wild-type). |
| Ultrarapid Metabolizer (UM) | < 0.1 | Increased enzyme activity due to gene duplication. |
| Note: These ranges are approximate and should be established for each specific study protocol and analytical method.[3] |
Experimental Protocols for Studying Bufuralol Metabolism
Standardized and validated protocols are crucial for accurately assessing CYP2D6 activity using bufuralol. Both in vitro assays with liver microsomes and in vivo studies in human subjects are commonly employed.
In Vitro Assay: Bufuralol 1'-Hydroxylation
This protocol outlines a typical procedure for measuring bufuralol 1'-hydroxylase activity in human liver microsomes (HLMs) or with recombinant CYP2D6 enzyme. The assay quantifies the formation of 1'-hydroxybufuralol over time.
Principle: CYP2D6, in the presence of the cofactor NADPH, catalyzes the conversion of bufuralol to 1'-hydroxybufuralol. The rate of metabolite formation is measured, often by HPLC with fluorescence detection or LC-MS/MS, and is directly proportional to CYP2D6 activity.[1]
Materials:
-
Pooled Human Liver Microsomes (HLMs) or recombinant human CYP2D6
-
Bufuralol hydrochloride
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2]
-
Acetonitrile or Methanol (ice-cold, for reaction termination)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation: Prepare stock solutions of bufuralol (e.g., 10 mM in water) and any test inhibitors.[1] Dilute the HLMs or recombinant enzyme to the desired concentration (e.g., 0.1-0.5 mg/mL protein) in potassium phosphate buffer.[3]
-
Pre-incubation: In a 96-well plate or tube, add the enzyme solution, buffer, and bufuralol substrate (at desired concentrations, often near the Kₘ). If testing for inhibition, add the inhibitor at this stage. Pre-incubate the mixture for 5-10 minutes at 37°C.[1][3]
-
Initiation: Start the reaction by adding the NADPH regenerating system to each well.[1]
-
Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of product formation.[1]
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This also serves to precipitate the microsomal proteins.[1]
-
Protein Precipitation: Centrifuge the plate or tubes (e.g., 4,000 rpm for 10 minutes at 4°C) to pellet the precipitated protein.[1]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by HPLC-fluorescence or LC-MS/MS to quantify the concentration of 1'-hydroxybufuralol formed.[1][12]
In Vivo Phenotyping Protocol
This protocol provides a general framework for conducting in vivo CYP2D6 phenotyping studies in human subjects using bufuralol.
Principle: After oral administration of a low dose of bufuralol, the ratio of the parent drug to its primary metabolite (1'-hydroxybufuralol) excreted in urine over a defined period reflects the in vivo activity of the CYP2D6 enzyme. A higher ratio indicates lower enzyme activity.[3]
Procedure:
-
Subject Selection: Recruit healthy volunteers with informed consent. Pre-study genotyping for CYP2D6 alleles is recommended to ensure a cohort with diverse metabolic capacities.[3]
-
Drug Administration: Administer a single, low oral dose of this compound (e.g., 10-30 mg). The dose must be low enough to ensure metabolism is specific to CYP2D6.[3]
-
Sample Collection: Collect urine samples over a timed interval, typically 0-8 hours or 0-12 hours after the dose is administered.[3]
-
Analytical Quantification: Using a validated analytical method such as HPLC-fluorescence or LC-MS/MS, determine the molar concentrations of both bufuralol and 1'-hydroxybufuralol in the collected urine samples.[3]
-
Calculation of Metabolic Ratio (MR): Calculate the urinary MR as the molar ratio of bufuralol to 1'-hydroxybufuralol.[3]
-
Phenotype Classification: Classify the subject's CYP2D6 phenotype (e.g., PM, IM, EM, UM) based on the calculated MR using established cutoff values (see Table 2).[3]
Analytical Quantification Methods
Accurate quantification of bufuralol and its metabolites is critical. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
-
HPLC with Fluorescence Detection: This is a highly sensitive and specific method for quantifying 1'-hydroxybufuralol.[1]
-
Column: A reverse-phase C18 column is typically used.[1][12]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 2 mM perchloric acid) is common.[2][12]
-
Detection: Fluorescence detection is set with an excitation wavelength of 252 nm and an emission wavelength of 302 nm.[1][2][12]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers even greater specificity and sensitivity and is often used for confirmation or when analyzing complex biological matrices.
Conclusion
The metabolism of this compound is a cornerstone of CYP2D6 research. Its primary biotransformation to 1'-hydroxybufuralol is a highly specific reaction catalyzed by CYP2D6, making it an exemplary probe drug for this polymorphic enzyme. The significant impact of CYP2D6 genetic variants on bufuralol kinetics underscores the importance of pharmacogenetics in clinical pharmacology. The well-established in vitro and in vivo protocols detailed in this guide provide robust methodologies for researchers to assess CYP2D6 activity, investigate drug-drug interactions, and contribute to the advancement of personalized medicine. A thorough understanding of this metabolic pathway is indispensable for professionals in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of 22 Novel CYP2D6 Variants Found in the Chinese Population on the Bufuralol and Dextromethorphan Metabolisms In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Stereoselectivity in Bufuralol Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol, a non-selective β-adrenergic antagonist, serves as a classic probe substrate for investigating the activity of the highly polymorphic cytochrome P450 enzyme, CYP2D6. A comprehensive understanding of its metabolism is paramount for drug development, particularly concerning drug-drug interactions and predicting metabolic profiles of new chemical entities. Bufuralol is a chiral compound, existing as two enantiomers: (+)-(R)-bufuralol and (-)-(S)-bufuralol. The metabolism of bufuralol is markedly stereoselective, with significant differences in the rates and pathways of biotransformation for each enantiomer. This technical guide provides a detailed exploration of the stereoselective metabolism of bufuralol, focusing on the enzymatic pathways, kinetic parameters, and the experimental methodologies used for its characterization.
Core Metabolic Pathways and Enzymology
The primary metabolic pathway for bufuralol in humans is 1'-hydroxylation, leading to the formation of 1'-hydroxybufuralol. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.
Key Enzymes Involved:
-
CYP2D6: This is the principal enzyme responsible for the 1'-hydroxylation of bufuralol at therapeutic concentrations.[1][2] Its activity is subject to significant genetic polymorphism, leading to different metabolic phenotypes in the population.
-
CYP1A2 and CYP2C19: These isoforms also contribute to bufuralol 1'-hydroxylation, particularly at higher substrate concentrations or in individuals with deficient CYP2D6 activity.[3]
The metabolism of bufuralol exhibits a pronounced stereoselectivity, with the (+)-(R)-enantiomer being the preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to the (-)-(S)-enantiomer.[3][4] In human liver microsomes, (+)-(R)-bufuralol is hydroxylated approximately 2.5 to 3 times more rapidly than (-)-(S)-bufuralol.[4]
Quantitative Data on Bufuralol Metabolism
The stereoselective nature of bufuralol metabolism is quantitatively described by the kinetic parameters of the enzymatic reactions. The Michaelis-Menten constant (Km) reflects the enzyme's affinity for the substrate, while the maximum velocity (Vmax) represents the maximum rate of the reaction. The intrinsic clearance (Vmax/Km) is a measure of the catalytic efficiency of the enzyme.
Table 1: Kinetic Parameters for Bufuralol 1'-Hydroxylation in Human Liver Microsomes (HLMs)
| Enantiomer/Racemate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| (+/-)-Bufuralol | 61 | 0.053 | [5] |
| (+/-)-Bufuralol | 171 | 0.097 | [5] |
| (+/-)-Bufuralol | ~50 (High CYP2D6 activity) | - | [1] |
| (+/-)-Bufuralol | ~250 (Low CYP2D6 activity) | - | [1] |
Note: Vmax values from nmol/mg/h in the source were converted to nmol/min/mg protein for consistency.
Table 2: Kinetic Parameters for Bufuralol 1'-Hydroxylation by Recombinant CYP Isoforms
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/pmol P450) | Intrinsic Clearance (Vmax/Km) | Reference |
| CYP2D6 | (+/-)-Bufuralol | ~5 | - | 37-fold higher than CYP2C19 | [4] |
| CYP2C19 | (+/-)-Bufuralol | 36 | - | - | [4] |
Table 3: Inhibition of Bufuralol 1'-Hydroxylation
| Inhibitor | Enzyme | Substrate | Ki (µM) | Inhibition Type | Reference |
| Quinidine | CYP2D6 | (+/-)-Bufuralol | - | Potent Inhibition | [4] |
| S-mephenytoin | CYP2C19 | (+/-)-Bufuralol | 42 | - | [4] |
Experimental Protocols
A detailed understanding of the stereoselective metabolism of bufuralol relies on robust in vitro experimental methodologies.
In Vitro Bufuralol Metabolism Assay Using Human Liver Microsomes
This protocol outlines a typical procedure to determine the kinetic parameters of bufuralol 1'-hydroxylation.
1. Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
(+)-Bufuralol hydrochloride and (-)-Bufuralol hydrochloride
-
1'-Hydroxybufuralol (analytical standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (HPLC grade)
-
Perchloric acid
-
Internal standard for analytical quantification (e.g., debrisoquine)
2. Incubation Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.1-0.5 mg/mL protein concentration) in potassium phosphate buffer.
-
Substrate Addition: Add the bufuralol enantiomer at various concentrations (e.g., 1 to 100 µM) to characterize enzyme kinetics.
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C in a shaking water bath for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.
-
Sample Processing: Centrifuge the samples at high speed to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to an appropriate vial for analysis by HPLC with fluorescence detection.
Analytical Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is commonly used for the sensitive and specific quantification of bufuralol and its primary metabolite, 1'-hydroxybufuralol.
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 2 mM perchloric acid) and an organic modifier (e.g., acetonitrile). A common composition is 30% acetonitrile in 2 mM perchloric acid.[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detection with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.[6]
2. Quantification:
-
The concentration of 1'-hydroxybufuralol is determined by comparing its peak area to a standard curve generated using known concentrations of the 1'-hydroxybufuralol analytical standard. An internal standard should be used to correct for variations in sample processing and injection volume. The limit of detection for 1'-hydroxybufuralol can be as low as 0.1 ng/mL.
Visualizations
Metabolic Pathway of Bufuralol
Caption: Stereoselective 1'-hydroxylation of bufuralol enantiomers.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro bufuralol metabolism assay.
Conclusion
The stereoselective metabolism of bufuralol is a critical factor influencing its pharmacokinetic and pharmacodynamic properties. The preferential 1'-hydroxylation of the (+)-(R)-enantiomer by CYP2D6 highlights the importance of considering stereochemistry in drug metabolism studies. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the metabolism of chiral compounds and to better predict their behavior in humans. A thorough understanding of these principles is essential for the development of safer and more effective medicines.
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselectivity in the oxidation of bufuralol, a chiral substrate, by human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Throughput CYP2D6 Inhibition Assay Using Bufuralol Hydrochloride
For Research Use Only (RUO). Not for use in diagnostic procedures.
Introduction
Cytochrome P450 2D6 (CYP2D6) is a pivotal enzyme in human drug metabolism, responsible for the oxidative breakdown of approximately 25% of all clinically used drugs.[1][2] Assessing the potential of new chemical entities (NCEs) to inhibit CYP2D6 is a critical step in drug discovery and development to prevent adverse drug-drug interactions.[2] Bufuralol, a non-selective β-adrenoceptor antagonist, is a well-established probe substrate for CYP2D6.[3][4] Its primary metabolic pathway, 1'-hydroxylation to form 1'-hydroxybufuralol, is almost exclusively catalyzed by CYP2D6 at low substrate concentrations.[4][5] The fluorescent nature of the 1'-hydroxybufuralol metabolite allows for a sensitive, direct, and continuous monitoring of the reaction, making it highly suitable for high-throughput screening (HTS) formats.[6]
Principle of the Assay
This assay quantifies the inhibitory effect of a test compound on CYP2D6 activity by measuring the rate of formation of 1'-hydroxybufuralol from the bufuralol substrate.[1] The assay can be performed with human liver microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6) supersomes.[1] In the presence of a CYP2D6 inhibitor, the rate of bufuralol metabolism is reduced, leading to a decrease in the fluorescence signal from the 1'-hydroxybufuralol product.[6] This reduction in fluorescence is proportional to the inhibitory potency of the test compound.[6] The data generated is used to calculate the half-maximal inhibitory concentration (IC50), a key parameter for characterizing the inhibitory potential of a compound.[6]
Experimental Protocol
This protocol is designed for a 96-well plate format, ideal for screening multiple compounds and concentrations.
Materials and Reagents
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6) supersomes.
-
Substrate: (+/-)-Bufuralol hydrochloride.[2]
-
Cofactor: NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7][8]
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Plates: 96-well black, clear-bottom plates for fluorescence reading.[6]
-
Equipment: Fluorescence microplate reader, incubator (37°C), centrifuge.
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare and adjust the pH to 7.4. Store at 4°C.[1]
-
Bufuralol Stock Solution (10 mM): Dissolve bufuralol hydrochloride in high-purity water. Aliquot and store at -20°C.[1]
-
Quinidine Stock Solution (1 mM): Dissolve quinidine in methanol. This will serve as the positive control inhibitor. Aliquot and store at -20°C.[1]
-
Test Compound Stock Solutions (e.g., 10 mM): Dissolve test compounds in a suitable solvent like DMSO. The final solvent concentration in the assay should be kept below 1% to prevent enzyme inhibition.[1][9]
-
Working Solutions: On the day of the experiment, prepare serial dilutions of test compounds and quinidine in the appropriate solvent. Prepare working solutions of bufuralol and the NADPH regenerating system in 100 mM potassium phosphate buffer.
Assay Procedure (96-well Plate)
-
Assay Plate Setup:
-
Enzyme Addition:
-
Pre-incubation:
-
Reaction Initiation:
-
Add 10 µL of the bufuralol working solution to each well. The final concentration should be near its Km value for CYP2D6 to ensure assay sensitivity.[6]
-
Initiate the enzymatic reaction by adding 18 µL of the pre-warmed NADPH regenerating system to each well.[6] The final incubation volume is typically 100-200 µL.[7][10]
-
-
Incubation:
-
Fluorescence Measurement:
-
Reaction Termination (for endpoint HPLC analysis):
-
If not using a kinetic read, stop the reaction at the end of the incubation period by adding an equal volume (e.g., 100 µL) of ice-cold acetonitrile.[1][7]
-
Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to precipitate proteins.[1]
-
Analyze the supernatant by HPLC with fluorescence detection.[7][8]
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate in presence of Inhibitor / Rate in Vehicle Control)] * 100
-
-
Determine IC50 Value:
-
The IC50 value is the concentration of an inhibitor that causes 50% inhibition of enzyme activity.[1]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.[2]
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.[2]
-
Data Presentation
Table 1: Typical Reagent Concentrations & Conditions
| Parameter | Recommended Value | Source |
| Enzyme Source | HLM or rhCYP2D6 | [1] |
| HLM Concentration | 0.1 - 0.5 mg/mL | [3][6] |
| Substrate | (+/-)-Bufuralol HCl | [2] |
| Substrate Concentration | At or near Km (e.g., 1-15 µM) | [6][9] |
| Positive Control | Quinidine | [1][6] |
| Incubation Temperature | 37°C | [1][2] |
| Incubation Time | 15 - 60 minutes (within linear range) | [1][2] |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | [1][8] |
| Final Solvent Conc. | < 1% | [1][9] |
Table 2: IC50 Values of Known CYP2D6 Inhibitors
| Inhibitor | IC50 (µM) | Enzyme Source | Method |
| Quinidine | 0.02 - 0.5 | HLM / Recombinant | Bufuralol Hydroxylation |
| (S)-Fluoxetine | 0.22 | Recombinant | Bufuralol Hydroxylation |
| (S)-Norfluoxetine | 0.31 | Recombinant | Bufuralol Hydroxylation |
| Paroxetine | 0.34 (with pre-incubation) | HLM | Dextromethorphan Demethylation |
(Note: IC50 values can vary between laboratories and experimental conditions.)[2]
Visualizations
Metabolic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Bufuralol 1'-Hydroxylation Assay in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro bufuralol 1'-hydroxylation assay using human liver microsomes (HLMs) is a cornerstone in drug metabolism studies. Bufuralol, a non-selective beta-blocker, is predominantly metabolized to 1'-hydroxybufuralol by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][2] Due to this high specificity, the reaction serves as a reliable probe for assessing CYP2D6 activity.[1][2] Understanding the kinetics of this reaction is critical in drug development for identifying potential drug-drug interactions, as CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs.[3][4] These application notes provide a detailed protocol for conducting this assay, interpreting the results, and understanding the underlying metabolic pathway.
Data Presentation: Enzyme Kinetics
The kinetic parameters of bufuralol 1'-hydroxylation, Michaelis constant (K_m) and maximum velocity (V_max), are crucial for characterizing the enzyme-substrate affinity and the maximum reaction rate.[5] These values can exhibit significant variability due to the genetic polymorphism of the CYP2D6 enzyme.[5]
| Parameter | Value Range | Unit | Notes |
| K_m | 14 - 250 | µM | The K_m can vary depending on the specific human liver microsome sample and the CYP2D6 genotype.[5][6][7] Low K_m values are associated with high-activity CYP2D6 variants.[6] |
| V_max | 0.19 - 28.9 | nmol/min/mg protein | V_max is also highly dependent on the CYP2D6 expression level and activity in the microsome sample.[5][8] |
| Intrinsic Clearance (V_max/K_m) | Variable | µL/min/mg protein | This ratio represents the catalytic efficiency of the enzyme. |
Experimental Protocols
This protocol outlines the determination of bufuralol 1'-hydroxylase activity in human liver microsomes. A 96-well plate format is suitable for this assay.[3]
Materials and Reagents
-
Human Liver Microsomes (HLMs), pooled or from individual donors
-
Bufuralol hydrochloride
-
1'-Hydroxybufuralol (as a standard)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[3]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]
-
Acetonitrile or Methanol (ice-cold, for reaction termination)[3][5]
-
Quinidine (positive control inhibitor)[3]
-
96-well microplates
-
Incubator (37°C)
-
Centrifuge capable of handling 96-well plates
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.[3]
-
Prepare a stock solution of bufuralol (e.g., 10 mM in water).[3] From this, prepare a series of working solutions at different concentrations to determine kinetic parameters.
-
Prepare a stock solution of the positive control inhibitor, quinidine (e.g., 1 mM in methanol).[3]
-
On the day of the experiment, thaw the human liver microsomes on ice and dilute them to the desired concentration (e.g., 0.2-0.5 mg/mL) with cold potassium phosphate buffer.[3]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[3]
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, potassium phosphate buffer, and either the test compound or the positive control inhibitor at various concentrations.[4]
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to interact with the enzymes.[3][4]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[2][3]
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). This incubation time should be within the linear range of product formation.[3][5]
-
-
Reaction Termination and Sample Preparation:
-
Quantification of 1'-Hydroxybufuralol:
-
Analyze the supernatant using a validated HPLC method with fluorescence detection or an LC-MS/MS system.[2][3]
-
HPLC-Fluorescence Conditions:
-
Column: A reverse-phase C18 column is commonly used.[5]
-
Mobile Phase: A typical mobile phase consists of acetonitrile and an aqueous buffer (e.g., 2 mM perchloric acid).[2][9]
-
Detection: Fluorescence detection with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.[2][9][10]
-
-
Quantify the amount of 1'-hydroxybufuralol formed by comparing the peak areas to a standard curve generated with known concentrations of the metabolite.
-
Mandatory Visualizations
Metabolic Pathway of Bufuralol
Caption: Metabolic pathway of bufuralol to 1'-hydroxybufuralol catalyzed by CYP2D6.
Experimental Workflow
Caption: Workflow for the in vitro bufuralol 1'-hydroxylation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol for the HPLC-Based Detection of Bufuralol and 1'-Hydroxybufuralol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol is a non-selective β-adrenoceptor antagonist that is extensively metabolized in the liver. Its primary metabolic pathway is the hydroxylation at the 1'-position of the ethyl side chain, forming the metabolite 1'-hydroxybufuralol.[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, making the rate of 1'-hydroxybufuralol formation a reliable and sensitive measure of CYP2D6 activity.[1][2] The accurate quantification of both bufuralol and 1'-hydroxybufuralol is therefore crucial in drug metabolism studies, pharmacokinetic analyses, and for phenotyping individuals for CYP2D6 genetic polymorphisms.[2][3]
This document provides a detailed high-performance liquid chromatography (HPLC) method with fluorescence detection for the simultaneous analysis of bufuralol and 1'-hydroxybufuralol.
Metabolic Pathway
The metabolic conversion of bufuralol to 1'-hydroxybufuralol is a key step in its clearance. While CYP2D6 is the major enzyme involved, other isoforms like CYP2C19 and CYP1A2 may contribute to a lesser extent, especially at higher substrate concentrations.[1][4]
Caption: Metabolic hydroxylation of bufuralol to 1'-hydroxybufuralol, primarily mediated by CYP2D6.
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for sample preparation and HPLC analysis.
Materials and Reagents
-
Bufuralol hydrochloride
-
1'-Hydroxybufuralol (as a standard)
-
Internal Standard (e.g., 1'-hydroxybufuralol-d9, debrisoquine)[1][3]
-
Human Liver Microsomes (pooled)[3]
-
Magnesium Chloride (MgCl₂)[5]
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[3][5]
-
Trifluoroacetic acid (TFA)[3]
-
Water (HPLC grade)[3]
-
Methanol (HPLC grade)[7]
Equipment
Sample Preparation (from in vitro incubation)
This protocol is suitable for samples from human liver microsome incubations.
-
Reaction Termination: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.[3] The quenching solvent should contain an internal standard for accurate quantification.[1]
-
Protein Precipitation: Vortex the samples vigorously to ensure thorough mixing and precipitation of proteins.[3][5]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g or 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3][5]
-
Supernatant Collection: Carefully transfer the supernatant to an HPLC vial for analysis.[1][3][5]
Caption: General workflow for the preparation of in vitro samples for HPLC analysis.
HPLC Method
-
Mobile Phase: A common mobile phase consists of 30% acetonitrile and 70% water containing 2 mM perchloric acid.[8] Alternatively, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) can be employed.[3] A polar ionic mobile phase of methanol-glacial acetic acid-triethylamine (100:0.015:0.010, v/v/v) has also been used.[3][7]
-
Detection: Utilize a fluorescence detector with an excitation wavelength of approximately 252 nm and an emission wavelength of 302 nm.[1][8]
Data Presentation
The following tables summarize the key parameters and performance characteristics of the HPLC method for the detection of bufuralol and 1'-hydroxybufuralol, compiled from various sources.
Table 1: HPLC System and Operating Conditions
| Parameter | Recommended Conditions | Source(s) |
| HPLC System | Any standard HPLC system with a fluorescence detector | [1][3] |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | [1][3] |
| Mobile Phase A | 30% Acetonitrile, 70% Water, 2 mM Perchloric Acid | [8] |
| Mobile Phase B | Methanol:Glacial Acetic Acid:Triethylamine (100:0.015:0.010, v/v/v) | [3][7] |
| Flow Rate | To be optimized for the specific column and system (e.g., 0.5 ml/min) | [6][7] |
| Injection Volume | To be optimized | - |
| Fluorescence Detection | Excitation: 252 nm, Emission: 302 nm | [1][8] |
Table 2: Method Performance Characteristics
| Parameter | Value | Source(s) |
| Limit of Detection (LOD) | 0.1 ng/mL for 1'-hydroxybufuralol | [6][9] |
| Linearity | Linear for at least 45 minutes of incubation | [9] |
| Precision (%RSD) | < 10% for within-day precision and accuracy | [7] |
| Selectivity | Good, based on chromatographic separation and specific fluorescence detection | [6] |
Data Analysis and Quantification
-
Standard Curve: Prepare a series of calibration standards of 1'-hydroxybufuralol by serial dilution of a stock solution in the same buffer as the samples.[3]
-
Quantification: Create a calibration curve by plotting the peak area ratio of 1'-hydroxybufuralol to the internal standard against the concentration of the 1'-hydroxybufuralol standards.[3] Calculate the concentration of 1'-hydroxybufuralol formed in the experimental samples by comparing its peak area to the standard curve.[1] The rate of formation is typically expressed in pmol/min/mg protein.[5]
Caption: Logical flow for the quantification of 1'-hydroxybufuralol from HPLC data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic assays for bufuralol 1'-hydroxylase, debrisoquine 4-hydroxylase, and dextromethorphan O-demethylase in microsomes and purified cytochrome P-450 isozymes of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYP2D6 Phenotyping in Clinical Studies Using Bufuralol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme responsible for the metabolism of approximately 20-25% of clinically used drugs.[1] The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual variability in enzyme activity and consequently, drug response. This variability can result in adverse drug reactions or therapeutic failure. Therefore, determining an individual's CYP2D6 metabolic phenotype is crucial for personalized medicine and in the development of new drugs.
Bufuralol hydrochloride is a well-characterized probe drug for assessing CYP2D6 activity. It is extensively and almost exclusively metabolized by CYP2D6 to its primary metabolite, 1'-hydroxybufuralol.[1] The ratio of the parent drug to its metabolite in plasma or urine, known as the metabolic ratio (MR), serves as a quantitative measure of CYP2D6 enzyme activity, allowing for the classification of individuals into different phenotype groups.
This document provides detailed application notes and protocols for the use of this compound in clinical studies to determine CYP2D6 phenotype.
Data Presentation
The primary endpoint in a CYP2D6 phenotyping study with bufuralol is the metabolic ratio (MR). This ratio is a reliable indicator of enzyme activity.[1] Quantitative data from such studies can be summarized to compare the different phenotype groups.
Table 1: CYP2D6 Phenotype Classification Based on Urinary Metabolic Ratio (MR) of Bufuralol
| Phenotype | Abbreviation | Typical Urinary Metabolic Ratio (Bufuralol / 1'-Hydroxybufuralol) | Characteristics |
| Poor Metabolizer | PM | > 10 | Two non-functional alleles, leading to a lack of enzyme activity. |
| Intermediate Metabolizer | IM | 1 - 10 | One reduced-function and one non-functional allele, or two reduced-function alleles. |
| Extensive (Normal) Metabolizer | EM | < 1 | Two functional alleles. |
| Ultrarapid Metabolizer | UM | < 0.1 | Multiple copies of functional alleles, leading to increased enzyme activity.[1] |
Note: These are approximate ranges and should be established for each specific study protocol and analytical method.[1]
Table 2: Illustrative Pharmacokinetic Parameters of Bufuralol and 1'-Hydroxybufuralol by CYP2D6 Phenotype (Data are hypothetical and for illustrative purposes)
| Parameter | Poor Metabolizer (PM) | Intermediate Metabolizer (IM) | Extensive Metabolizer (EM) | Ultrarapid Metabolizer (UM) |
| Bufuralol | ||||
| AUC (ng·h/mL) | High | Intermediate | Low | Very Low |
| Cmax (ng/mL) | High | Intermediate | Low | Very Low |
| t½ (h) | Long | Intermediate | Short | Very Short |
| 1'-Hydroxybufuralol | ||||
| AUC (ng·h/mL) | Very Low | Low | High | Very High |
| Cmax (ng/mL) | Very Low | Low | High | Very High |
| t½ (h) | Variable | Variable | Variable | Variable |
Signaling Pathways and Logical Relationships
The metabolic pathway of bufuralol and the logical workflow for phenotyping are crucial for understanding the experimental design.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a clinical phenotyping study.
Caption: Logic for CYP2D6 phenotype classification.
Experimental Protocols
Clinical Study Protocol
1.1. Subject Selection and Preparation
-
Inclusion Criteria: Healthy adult volunteers (male and female), aged 18-55 years, with a body mass index (BMI) within the normal range.
-
Exclusion Criteria: History of significant cardiovascular, renal, or hepatic disease; use of any medication known to be a substrate, inhibitor, or inducer of CYP2D6 within 14 days prior to the study; pregnancy or lactation.
-
Preparation: Subjects should fast for at least 8 hours overnight prior to drug administration. Water intake is permitted.
1.2. This compound Administration
-
Administer a single oral dose of 10-30 mg of this compound with 240 mL of water. The dose should be low to ensure that metabolism is primarily mediated by CYP2D6.
1.3. Sample Collection
-
Urine: Collect all urine for a specified period, typically 0-8 hours or 0-12 hours, post-dose.[1] Record the total volume of urine collected.
-
Plasma: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin) at predefined time points. A single plasma sample at 3 or 4 hours post-dose can also be utilized.[1]
1.4. Sample Processing and Storage
-
Urine: Measure and record the total urine volume. Aliquot urine samples into polypropylene tubes and store at -20°C or lower until analysis.[1]
-
Plasma: Centrifuge the blood samples at approximately 1,500 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma into labeled polypropylene tubes and store at -80°C until analysis.
Analytical Methodology
2.1. Quantification of Bufuralol and 1'-Hydroxybufuralol
A validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-fluorescence) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), should be used for the simultaneous quantification of bufuralol and 1'-hydroxybufuralol in urine and plasma samples.[1]
2.2. HPLC-Fluorescence Method (Example)
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for bufuralol and 1'-hydroxybufuralol.
2.3. LC-MS/MS Method (Example)
-
Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for bufuralol, 1'-hydroxybufuralol, and an internal standard.
2.4. Method Validation
The analytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
Data Analysis
3.1. Calculation of the Metabolic Ratio (MR)
The metabolic ratio is calculated as the molar concentration of bufuralol divided by the molar concentration of 1'-hydroxybufuralol in the collected urine or plasma sample.
MR = [Bufuralol] / [1'-Hydroxybufuralol] [1]
3.2. Phenotype Assignment
Subjects are classified into one of the four phenotype groups (PM, IM, EM, or UM) based on the calculated MR, using established cutoff values as shown in Table 1.
Conclusion
The use of this compound as a probe drug provides a robust and reliable method for CYP2D6 phenotyping in clinical studies. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers, scientists, and drug development professionals in designing and conducting studies to assess CYP2D6 activity, ultimately contributing to the advancement of personalized medicine and safer drug development.
References
Application Notes and Protocols for Bufuralol Hydrochloride as a Substrate for Recombinant CYP2D6 Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in drug metabolism, responsible for the breakdown of approximately 25% of clinically used drugs.[1] Due to its significant role in pharmacokinetics, assessing the potential for new chemical entities (NCEs) to interact with CYP2D6 is a crucial step in drug discovery and development. Bufuralol hydrochloride is a well-characterized probe substrate for CYP2D6, and its metabolism to 1'-hydroxybufuralol is a widely accepted index reaction for evaluating CYP2D6 activity and inhibition.[1][2] These application notes provide detailed protocols for utilizing this compound in conjunction with recombinant CYP2D6 enzymes for activity and inhibition assays.
Principle of the Assay
The fundamental principle of the assay lies in the specific enzymatic conversion of bufuralol to its primary metabolite, 1'-hydroxybufuralol, by CYP2D6.[1] The rate of this hydroxylation reaction is directly proportional to the activity of the CYP2D6 enzyme. By measuring the formation of 1'-hydroxybufuralol, researchers can determine the intrinsic activity of the enzyme and assess the inhibitory potential of test compounds.[2] The reaction requires the presence of a cofactor, NADPH, which is typically supplied through an NADPH-generating system.[1] Quantification of the fluorescent metabolite, 1'-hydroxybufuralol, is commonly achieved using high-performance liquid chromatography (HPLC) with fluorescence detection or fluorescence microplate readers.[2][3]
Data Presentation
Enzyme Kinetic Parameters for Bufuralol 1'-Hydroxylation by Recombinant CYP2D6
The following table summarizes the Michaelis-Menten kinetic parameters for the 1'-hydroxylation of bufuralol by various recombinant CYP2D6 enzymes. These values are essential for designing and interpreting experiments, particularly for selecting appropriate substrate concentrations for inhibition studies.
| CYP2D6 Variant | Km (µM) | Vmax (pmol/min/pmol P450) | Vmax/Km (Efficiency) | Reference |
| CYP2D61 (Wild-type) | 1.8 ± 0.3 | 21 ± 1 | 11.7 | [4] |
| CYP2D617-2 | 11 ± 2 | 22 ± 2 | 2.0 | [4] |
| CYP2D617-3 | 11 ± 2 | 22 ± 2 | 2.0 | [4] |
| CYP2D634 | 1.2 ± 0.3 | 29 ± 2 | 24.2 | [4] |
| CYP2D6*53 | 0.23 ± 0.05 | 23 ± 1 | 100 | [4] |
| Thr309Ala Mutant | 2.3 ± 0.6 | 1.2 ± 0.1 | 0.5 | [4] |
| Recombinant CYP2D6 | ~36 | Not Reported | Not Reported | [5] |
Note: Kinetic parameters can vary depending on the expression system and experimental conditions.
IC50 Values for Known CYP2D6 Inhibitors
This table provides reference IC50 values for well-established CYP2D6 inhibitors, determined using the bufuralol hydroxylation assay. These are useful as positive controls in inhibition screening.
| Inhibitor | IC50 (µM) | Comments | Reference |
| Quinidine | 0.005 - 100 (range) | Potent and widely used positive control inhibitor. | [6] |
| Berberine | 45 | An isoquinoline alkaloid from goldenseal. | [7] |
| Hydrastine | 350 | An isoquinoline alkaloid from goldenseal. | [7] |
Experimental Protocols
Protocol 1: CYP2D6 Activity Assay and Enzyme Kinetics (Michaelis-Menten)
This protocol details the determination of Km and Vmax for bufuralol 1'-hydroxylation by recombinant CYP2D6.
Materials:
-
Recombinant human CYP2D6 enzyme (e.g., supersomes)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[2]
-
Acetonitrile (ice-cold) or other suitable organic solvent for reaction termination[8]
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
HPLC system with a fluorescence detector or a fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in water and store at -20°C.[1]
-
Prepare working solutions of bufuralol by serial dilution in potassium phosphate buffer to achieve a range of final concentrations (e.g., 0-600 µM) for the Michaelis-Menten plot.[4]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium phosphate buffer (to make up the final volume)
-
Recombinant CYP2D6 enzyme (e.g., 0.2 µM final concentration)[4]
-
Varying concentrations of bufuralol solution.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to each well.[2]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.[1]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.[8] This also serves to precipitate the proteins.
-
-
Protein Precipitation:
-
If using a plate, centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
-
Analysis:
-
Transfer the supernatant to an analysis plate or HPLC vials.
-
Quantify the formation of 1'-hydroxybufuralol using HPLC with fluorescence detection (Excitation: 252 nm, Emission: 302 nm) or a fluorescence microplate reader.[2][3]
-
Generate a standard curve for 1'-hydroxybufuralol to determine the concentration of the metabolite in the samples.
-
-
Data Analysis:
-
Plot the reaction velocity (rate of 1'-hydroxybufuralol formation) against the bufuralol concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[4]
-
Protocol 2: High-Throughput CYP2D6 Inhibition Assay (IC50 Determination)
This protocol is designed for screening potential CYP2D6 inhibitors in a 96-well plate format.
Materials:
-
All materials from Protocol 1
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Quinidine)[2]
-
Solvent for test compounds (e.g., DMSO, methanol, ensuring final concentration is <1%)[1]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and a positive control inhibitor (e.g., 10 mM in DMSO).[1]
-
Prepare serial dilutions of the test compounds and positive control to cover a range of concentrations for IC50 determination.
-
Prepare a working solution of bufuralol at a concentration near its Km value to ensure assay sensitivity.[2]
-
-
Assay Setup (96-well plate):
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.[2]
-
-
Reaction Initiation:
-
Incubation and Termination:
-
Follow steps 5-7 from Protocol 1.
-
-
Analysis:
-
Follow step 8 from Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: Metabolic pathway of bufuralol by recombinant CYP2D6.
Caption: Experimental workflow for CYP2D6 inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical assessment of CYP2D6-mediated herb-drug interactions in humans: Effects of milk thistle, black cohosh, goldenseal, kava kava, St. John's wort, and Echinacea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: Comparative Metabolism of Bufuralol in Rat vs. Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bufuralol, a non-selective beta-adrenoceptor antagonist, serves as a classic probe substrate for investigating the activity of cytochrome P450 enzymes, particularly CYP2D6 in humans.[1] Understanding the species-specific differences in its metabolism is fundamental for the preclinical assessment and extrapolation of drug metabolism and pharmacokinetic (DMPK) data from animal models to humans.[1] This document provides a detailed experimental workflow, protocols, and comparative data for the metabolism of bufuralol in rat and human liver microsomes.
Background: Key Metabolic Pathways and Enzymology In both humans and rats, the principal metabolic pathway for bufuralol is 1'-hydroxylation, which results in the formation of 1'-hydroxybufuralol.[1] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes.
-
In Human Liver Microsomes (HLMs): The 1'-hydroxylation of bufuralol is a high-affinity reaction almost exclusively catalyzed by CYP2D6, especially at lower substrate concentrations.[1][2] The human CYP2D6 gene is highly polymorphic, leading to varied metabolic phenotypes within the population, such as poor, intermediate, extensive, and ultrarapid metabolizers.[3] While other isoforms like CYP1A2 and CYP2C19 can contribute to bufuralol metabolism, their role is generally considered minor.[1][4]
-
In Rat Liver Microsomes (RLMs): The metabolism is mediated by orthologs of human CYP2D6. Primarily, CYP2D1 is the dominant enzyme responsible for bufuralol 1'-hydroxylation.[1] Other isoforms, including CYP2D2, CYP2C11, and CYP1A1/2, may also be involved.[1]
These enzymatic differences lead to significant variations in metabolic kinetics between the two species.[1]
Quantitative Data Summary
The kinetic parameters for bufuralol 1'-hydroxylation highlight the differences in enzyme affinity (Km) and maximum reaction velocity (Vmax) between human and rat liver microsomes.
| Species | Enzyme Source | Apparent Km (µM) | Apparent Vmax (nmol/mg protein/h) | Primary Enzyme(s) |
| Human | Liver Microsomes | 61 - 171[5] | 3.2 - 5.8[5] | CYP2D6[1] |
| Rat | Liver Microsomes | Value varies | Value varies | CYP2D1[1] |
Note: Kinetic parameters can vary depending on experimental conditions, such as the specific source and preparation of microsomes and the substrate concentrations used.[1]
Experimental Workflow and Signaling Pathways
The overall experimental process for assessing bufuralol metabolism involves microsomal incubation, metabolite extraction, and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: General experimental workflow for in vitro bufuralol metabolism assay.
The primary metabolic conversion of bufuralol is catalyzed by species-specific CYP enzymes.
Caption: Bufuralol 1'-hydroxylation pathway in human and rat liver microsomes.
Detailed Experimental Protocols
Protocol 1: Microsomal Incubation for Bufuralol Metabolism
This protocol outlines the procedure for incubating bufuralol with liver microsomes to determine metabolic stability and enzyme kinetics.
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs) and/or Rat Liver Microsomes (RLMs)
-
Bufuralol hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system:
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Acetonitrile (ACN), cold, for reaction termination
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar compound not present in the matrix)
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes or 96-well plates
2. Incubation Procedure:
-
Prepare Master Mix: Prepare a reaction master mix containing potassium phosphate buffer and liver microsomes (e.g., final concentration of 0.1-0.5 mg/mL protein).[1]
-
Prepare Bufuralol Solutions: Prepare serial dilutions of bufuralol in buffer to achieve a range of final concentrations (e.g., 1 to 500 µM) suitable for characterizing enzyme kinetics.
-
Combine Reagents: In microcentrifuge tubes or a 96-well plate, combine the microsomal master mix and the bufuralol solution for each concentration point.
-
Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes to allow the components to reach thermal equilibrium.[1]
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system (containing NADP⁺, G6P, and G6PDH).[6][7] The final volume should be consistent across all samples. Include negative controls where the NADPH system is replaced with buffer to account for any non-enzymatic degradation.[8]
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking. For kinetic studies, a fixed, short incubation time within the linear range of metabolite formation should be used (e.g., 10-20 minutes).[9] For stability studies, aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).[6]
-
Terminate Reaction: Stop the reaction at the designated time by adding a volume of cold acetonitrile (e.g., 2-4 volumes) containing the internal standard.[1][2] This step precipitates the microsomal proteins and quenches the enzymatic activity.
Protocol 2: LC-MS/MS Analysis of 1'-Hydroxybufuralol
This protocol describes the quantification of the major metabolite, 1'-hydroxybufuralol, using LC-MS/MS.
1. Sample Preparation:
-
Following reaction termination, vortex the samples vigorously.
-
Centrifuge the samples at high speed (e.g., >10,000 x g or 5500 rpm) for 5-10 minutes to pellet the precipitated proteins.[2][8]
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
2. LC-MS/MS Conditions (Representative):
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., Kinetex, Zorbax).[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Flow Rate: 0.3-0.5 mL/min.[11]
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.[11]
-
Column Temperature: 40°C.[11]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 1'-hydroxybufuralol and the internal standard. For example, a potential transition for 1'-hydroxybufuralol could be monitored.[12]
Protocol 3: Data Analysis
-
Quantification: Generate a standard curve using known concentrations of 1'-hydroxybufuralol to quantify its formation in the experimental samples.
-
Calculate Reaction Rate: The rate of metabolite formation (v) is calculated for each bufuralol concentration using the following formula:
-
v = (Concentration of Metabolite) / (Incubation Time x Microsomal Protein Concentration)
-
-
Enzyme Kinetics: Plot the reaction rate (v) against the substrate (bufuralol) concentration.
-
Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).[1]
Conclusion: The metabolism of bufuralol shows significant species differences between rats and humans, primarily due to variations in the catalyzing CYP2D enzymes.[1] While CYP2D6 is the key enzyme in humans, a family of CYP2D isoforms, with CYP2D1 being prominent, mediates its metabolism in rats.[1] These differences are reflected in the kinetic parameters of the 1'-hydroxylation reaction. A thorough understanding of these species-specific metabolic profiles using the workflows described is essential for the accurate interpretation of preclinical data and its successful translation to human clinical outcomes in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation of Bufuralol Hydrochloride Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bufuralol hydrochloride is a non-selective β-adrenergic receptor antagonist that is extensively metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver.[1][2] This characteristic makes it an invaluable probe substrate for in vitro studies investigating CYP2D6 activity, including enzyme inhibition and drug-drug interaction assays.[2][3] Accurate and reproducible experimental results are critically dependent on the correct preparation and handling of this compound stock solutions. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for various research applications.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key properties of this compound is presented below to guide the preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₂ • HCl | [4][5] |
| Molecular Weight | 297.8 g/mol | [4][5] |
| Appearance | Crystalline solid | [4] |
| Storage (Solid) | -20°C | [4][6] |
| Stability (Solid) | ≥ 4 years | [4][7] |
| Solubility in Ethanol | ~15 mg/mL | [4][6] |
| Solubility in DMSO | ~10 mg/mL | [4][6] |
| Solubility in DMF | ~15 mg/mL | [4][6] |
| Solubility in PBS (pH 7.2) | ~5 mg/mL | [4] |
| Solubility in Water | Soluble | [1] |
| Solubility in Methanol | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous this compound Stock Solution
This protocol is suitable for direct use in many enzymatic assays, minimizing the need for organic solvents which can interfere with enzyme activity.
Materials:
-
(±)-Bufuralol hydrochloride (solid)
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 297.8 g/mol = 0.002978 g = 2.978 mg
-
-
Weigh the compound: Accurately weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of high-purity water to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) can aid dissolution if necessary.
-
Storage: Store the aqueous stock solution at -20°C. It is recommended to prepare fresh aqueous solutions or use them within a short period, as long-term storage of aqueous solutions is not advised.[4] For longer storage, consider preparing aliquots to avoid repeated freeze-thaw cycles. Some sources suggest aqueous solutions may be stored for several weeks at -20°C.[1]
Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., 50 mM in DMSO)
Organic stock solutions are useful when higher concentrations are needed or for compounds with limited aqueous solubility. These can then be diluted into aqueous assay buffers.
Materials:
-
(±)-Bufuralol hydrochloride (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., nitrogen or argon) - recommended
-
Sterile, chemical-resistant vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: For 1 mL of a 50 mM stock solution in DMSO:
-
Mass (mg) = 50 mmol/L x 0.001 L x 297.8 g/mol = 14.89 mg
-
-
Weigh the compound: Weigh the calculated amount of this compound and place it in a sterile vial.
-
Solvent Addition: Add the desired volume of DMSO.
-
Purging (Recommended): To enhance stability, it is recommended to purge the solvent with an inert gas like nitrogen or argon before capping the vial.[4] This helps to displace oxygen and prevent oxidative degradation.
-
Mixing: Tightly cap the vial and vortex until the solid is completely dissolved.
-
Storage: Store the organic stock solution at -20°C in tightly sealed vials to prevent moisture absorption by the DMSO.
Important Considerations for Use in Assays: When using an organic stock solution, it is crucial to ensure that the final concentration of the organic solvent in the assay mixture is low (typically <1%, and often as low as 0.1%) to avoid any solvent-mediated effects on enzyme activity or cell viability.[3][4] Perform serial dilutions of the stock solution in the appropriate aqueous assay buffer immediately before use.
Mandatory Visualizations
Caption: Workflow for this compound Stock Solution and Assay Preparation.
Caption: Signaling Pathway of Bufuralol Metabolism by CYP2D6 in In Vitro Assays.
References
Application Notes and Protocols for the Quantification of Bufuralol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of bufuralol enantiomers, crucial for pharmacokinetic, toxicokinetic, and quality control studies. The following protocols are based on established and validated analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the enantioselective quantification of bufuralol. The use of a chiral stationary phase (CSP) is the most common approach, enabling the separation of the S-(-)- and R-(+)-enantiomers.
Quantitative Data Summary
| Parameter | S-(-)-Bufuralol | R-(+)-Bufuralol | Reference |
| Linearity Range (Plasma) | 5 - 500 ng/mL | 5 - 500 ng/mL | [1] |
| Limit of Detection (LOD) (Plasma) | 2 ng/mL | 2 ng/mL | [1] |
| Within-Run Precision (%RSD) | 2.1 - 4.4% | 2.6 - 4.9% | [2] |
| Between-Run Precision (%RSD) | 2.5 - 4.9% | 2.6 - 4.9% | [2] |
| Within-Run Accuracy (%Error) | 1.6 - 2.4% | 0.6 - 1.8% | [2] |
| Between-Run Accuracy (%Error) | 0.8 - 1.6% | 0.6 - 1.8% | [2] |
| Mean Extraction Efficiency (Plasma) | 97 - 102% | 97 - 102% | [1] |
| Overall Recovery (Pharmaceuticals) | 99.6 - 102.2% | 99.6 - 102.2% | [1] |
Experimental Protocol: Chiral HPLC-UV
This protocol is designed for the quantification of bufuralol enantiomers in plasma and pharmaceutical formulations.
1. Materials and Reagents:
-
Bufuralol enantiomer standards (S-(-)- and R-(+)-bufuralol)
-
Internal Standard (e.g., Levobunolol)
-
HPLC-grade Methanol
-
Glacial Acetic Acid
-
Triethylamine (TEA)
-
HPLC-grade water
-
Plasma or pharmaceutical formulation samples
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chirobiotic V (vancomycin macrocyclic antibiotic) column.[1]
-
Mobile Phase: Methanol : Glacial Acetic Acid : Triethylamine (100:0.015:0.010, v/v/v).[1]
-
Flow Rate: 0.5 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
3. Sample Preparation (from Plasma): a. To 1 mL of plasma, add the internal standard. b. Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. c. Evaporate the organic layer to dryness under a gentle stream of nitrogen. d. Reconstitute the residue in the mobile phase. e. Inject the reconstituted sample into the HPLC system.
4. Sample Preparation (from Pharmaceutical Formulations): a. Crush tablets or dissolve the formulation in a suitable solvent. b. Dilute the sample with the mobile phase to fall within the calibration curve range. c. Filter the sample through a 0.45 µm filter. d. Inject the filtered sample into the HPLC system.
5. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of each enantiomer to the internal standard against the concentration.
-
Determine the concentration of each enantiomer in the samples from the respective calibration curves.
Workflow Diagram: HPLC-UV Analysis of Bufuralol Enantiomers
Caption: Workflow for the HPLC-UV analysis of bufuralol enantiomers.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. Chiral selectors are added to the background electrolyte to achieve enantiomeric resolution.
General Protocol: Chiral Capillary Electrophoresis
While a specific, validated protocol for bufuralol enantiomers was not detailed in the provided search results, a general approach using cyclodextrins as chiral selectors can be applied. Method development and validation are essential.
1. Materials and Reagents:
-
Bufuralol enantiomer standards
-
Chiral Selector (e.g., sulfobutylether-β-cyclodextrin, trimethyl-β-cyclodextrin)
-
Background Electrolyte (BGE) components (e.g., phosphate buffer)
-
Acids/Bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
Organic modifiers (e.g., methanol, acetonitrile)
2. CE Conditions (to be optimized):
-
CE System: A standard capillary electrophoresis instrument with a UV or DAD detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer system (e.g., 100 mM phosphate buffer) at a low pH (e.g., 2.5) containing an optimized concentration of the chiral selector.
-
Voltage: To be optimized (e.g., 15-30 kV).
-
Temperature: To be optimized (e.g., 25°C).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 254 nm).
3. Sample Preparation:
-
Plasma samples may require protein precipitation followed by centrifugation and filtration.
-
Pharmaceutical formulations should be dissolved and diluted in the BGE or water.
4. Data Analysis:
-
Peak migration times are used for identification.
-
Peak areas are used for quantification against a calibration curve.
Logical Diagram: CE Method Development for Bufuralol Enantiomers
Caption: Logical workflow for CE method development and validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. The chromatographic separation is similar to HPLC-UV, but detection is performed using a mass spectrometer.
General Protocol: Chiral LC-MS/MS
This provides a framework for developing a quantitative LC-MS/MS method for bufuralol enantiomers.
1. Materials and Reagents:
-
As per the HPLC-UV method, with the addition of high-purity solvents and additives for mass spectrometry (e.g., formic acid, ammonium acetate).
2. LC Conditions:
-
LC System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chiral Stationary Phase: A suitable chiral column (e.g., polysaccharide-based or protein-based).
-
Mobile Phase: A mobile phase compatible with mass spectrometry (e.g., acetonitrile/water or methanol/water with volatile additives like formic acid or ammonium acetate). A gradient elution may be necessary.
-
Flow Rate: To be optimized based on the column dimensions.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Determine the precursor ion ([M+H]⁺) for bufuralol.
-
Optimize collision energy to identify the most abundant and stable product ions.
-
-
Source Parameters: Optimize gas flows, temperatures, and voltages for maximum signal intensity.
4. Sample Preparation:
-
Similar to the HPLC-UV method, but may require more rigorous cleanup to minimize matrix effects. Solid-phase extraction is highly recommended for biological samples.
5. Data Analysis:
-
Quantification is based on the peak area ratios of the analyte MRM transitions to the internal standard MRM transitions.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of bufuralol enantiomers.
References
Application Notes and Protocols for Bufuralol Hydrochloride in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bufuralol hydrochloride in cardiovascular research models. This compound is a non-selective β-adrenoceptor antagonist with partial agonist activity, particularly at the β2-adrenoceptor.[1][2] This dual mechanism of action makes it a valuable tool for investigating the complex roles of the β-adrenergic system in cardiovascular function and disease. Furthermore, bufuralol is a well-established probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of many cardiovascular drugs.[2]
Mechanism of Action
This compound exerts its cardiovascular effects primarily through its interaction with β-adrenergic receptors. As a non-selective antagonist, it blocks the effects of endogenous catecholamines, such as adrenaline and noradrenaline, at both β1 and β2-adrenoceptors. This blockade leads to reductions in heart rate, myocardial contractility, and blood pressure.[3]
Simultaneously, bufuralol exhibits partial agonistic activity, predominantly at β2-adrenoceptors.[1] This intrinsic sympathomimetic activity can lead to vasodilation, which contributes to its blood pressure-lowering effect by reducing peripheral resistance.[1] The balance between its antagonist and partial agonist effects can result in varied hemodynamic responses depending on the experimental model and physiological state.
Data Presentation
Quantitative Data Summary
| Parameter | Species/Model | Dose/Concentration | Observed Effect | Reference |
| β-Adrenoceptor Binding Affinity (Ki) | ||||
| β1-adrenoceptor | - | - | Data not available in search results | |
| β2-adrenoceptor | - | - | Data not available in search results | |
| In Vivo Cardiovascular Effects | ||||
| Heart Rate | Conscious Dog | - | Tachycardia | [1] |
| Conscious Cat | - | No change or slight bradycardia | [1] | |
| Rat (Isoproterenol-induced tachycardia) | 1 mg/kg (i.v.) | Diminished heart rate for at least 2 hours | [4] | |
| Blood Pressure | Conscious Dog | - | Reduction in blood pressure | [1] |
| Rat | 2-4 µmol/kg/min (infusion) | 30-50% reduction in Mean Arterial Pressure (MAP) | [4] | |
| Abdominal Aortic Blood Flow | Anesthetized and Conscious Cat & Dog | - | Increased | [1] |
| Human Pharmacodynamic Effects | ||||
| Exercise-Induced Heart Rate | Healthy Volunteers | 7.5 mg (oral) | Reduction for up to 6 hours | |
| Healthy Volunteers | 15, 30, 60, 120 mg (oral) | Active at 24 hours |
Signaling Pathway
The signaling pathway of this compound at the β-adrenoceptor is multifaceted. As an antagonist, it competitively inhibits the binding of agonists like norepinephrine, thereby preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). This leads to a dampening of downstream signaling cascades that would normally increase heart rate and contractility.
As a partial agonist at the β2-adrenoceptor, bufuralol can weakly activate the same G-protein coupled receptor, leading to a submaximal increase in cAMP and subsequent vasodilation in vascular smooth muscle.
Caption: Bufuralol's dual action on β-adrenoceptor signaling.
Experimental Protocols
In Vivo Hemodynamic Assessment in Conscious Rats
This protocol outlines a method for evaluating the effects of this compound on cardiovascular parameters in conscious, freely moving rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Adult male rats (e.g., Sprague-Dawley)
-
Implantable telemetry system for blood pressure and ECG monitoring
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Procedure:
-
Surgical Implantation of Telemetry Device:
-
Anesthetize the rat following approved institutional animal care and use committee (IACUC) protocols.
-
Surgically implant the telemetry transmitter, with the blood pressure catheter inserted into the abdominal aorta and ECG leads placed in a lead II configuration.
-
Allow the animal to recover for at least one week post-surgery, ensuring proper healing and acclimatization.
-
-
Acclimatization and Baseline Recording:
-
House the rat individually in a cage placed on a receiver that collects the telemetry data.
-
Allow the rat to acclimate to the housing and recording setup for at least 24 hours before the experiment.
-
Record baseline cardiovascular parameters (heart rate, systolic blood pressure, diastolic blood pressure, mean arterial pressure) for a stable period (e.g., 30-60 minutes) before drug administration.
-
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle at the desired concentration.
-
Administer this compound or vehicle to the conscious rat via the desired route (e.g., oral gavage, intravenous infusion). Doses can range from 1 mg/kg for intravenous administration to higher doses for oral administration, based on the study objectives.[4]
-
-
Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters for a predefined period after drug administration (e.g., 2-24 hours).
-
Analyze the data by comparing the post-dose values to the baseline values for each animal.
-
Calculate the mean and standard error of the changes in heart rate and blood pressure for each treatment group.
-
Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.
-
Experimental Workflow for In Vivo Hemodynamic Study
Caption: Workflow for in vivo cardiovascular assessment.
In Vitro Assessment of β-Adrenoceptor Antagonism in Isolated Rat Atria
This protocol describes a method to evaluate the β-blocking activity of this compound using isolated rat atria.
Materials:
-
This compound
-
Isoproterenol (β-adrenoceptor agonist)
-
Krebs-Henseleit solution
-
Adult male rats (e.g., Wistar)
-
Organ bath system with force transducer and data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rat according to approved institutional protocols.
-
Rapidly excise the heart and place it in cold, oxygenated Krebs-Henseleit solution.
-
Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the atria to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g).
-
-
β-Adrenoceptor Antagonism Assay:
-
After equilibration, record the baseline spontaneous beating rate of the atria.
-
Construct a cumulative concentration-response curve for the positive chronotropic effect of isoproterenol (e.g., 10^-9 to 10^-5 M).
-
Wash out the isoproterenol and allow the atrial rate to return to baseline.
-
Incubate the atria with a specific concentration of this compound for a set period (e.g., 30 minutes).
-
In the presence of bufuralol, repeat the cumulative concentration-response curve for isoproterenol.
-
-
Data Analysis:
-
Measure the increase in atrial rate in response to each concentration of isoproterenol in the absence and presence of bufuralol.
-
Plot the concentration-response curves. The antagonist effect of bufuralol will be observed as a rightward shift of the isoproterenol concentration-response curve.
-
The potency of bufuralol as a β-adrenoceptor antagonist can be quantified by calculating the pA2 value using a Schild plot analysis.
-
Logical Relationship Diagram for In Vitro Antagonism Assay
Caption: Logic of the in vitro β-adrenoceptor antagonism assay.
Conclusion
This compound is a versatile pharmacological tool for cardiovascular research. Its well-characterized non-selective β-antagonism and partial β2-agonism allow for the detailed investigation of adrenergic signaling in various physiological and pathological contexts. The provided protocols offer a starting point for researchers to design and execute robust in vivo and in vitro experiments to further elucidate the cardiovascular effects of bufuralol and other β-adrenergic ligands.
References
- 1. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetechindia.com [lifetechindia.com]
- 3. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soft drugs. 12. Design, synthesis, and evaluation of soft bufuralol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of 1'-Hydroxybufuralol
Welcome to the technical support center for the analysis of 1'-hydroxybufuralol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of this key metabolite. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and resolve issues related to low recovery in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 1'-hydroxybufuralol, and why is its stability a concern in biological samples?
A1: 1'-Hydroxybufuralol is the primary metabolite of bufuralol, a beta-blocker. The formation of 1'-hydroxybufuralol is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[1] Consequently, its measurement in biological matrices like plasma and urine is a widely accepted method for phenotyping CYP2D6 activity. The stability of 1'-hydroxybufuralol is critical because its degradation can lead to an underestimation of its concentration, resulting in an inaccurate assessment of CYP2D6 metabolic activity. This can have significant implications in clinical studies and drug development.[1]
Q2: What are the primary causes of low recovery of 1'-hydroxybufuralol?
A2: Low recovery of 1'-hydroxybufuralol can stem from a variety of factors throughout the analytical workflow. The main causes can be categorized as:
-
Analyte Degradation: As a phenolic compound, 1'-hydroxybufuralol is susceptible to degradation due to factors like extreme pH, oxidation, elevated temperatures, and repeated freeze-thaw cycles.[1]
-
Inefficient Extraction: The chosen sample preparation method may not be optimal for efficiently extracting the analyte from the sample matrix.[2] This can be due to inappropriate solvent selection, incorrect pH, or a suboptimal extraction technique.[3][4][5][6][7]
-
Matrix Effects: Components within the biological sample (e.g., plasma, urine) can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[8][9] Phospholipids are a common cause of matrix effects in plasma samples.[8][9]
-
Issues with Analytical Instrumentation: Suboptimal parameters in the analytical instrument, such as incorrect mass transitions or collision energy in an LC-MS/MS system, can lead to low signal intensity.[2][10]
Q3: How can I minimize the degradation of 1'-hydroxybufuralol during sample handling and storage?
A3: To minimize degradation, it is crucial to adhere to strict sample handling and storage protocols:
-
Temperature Control: Process blood samples to plasma or serum as quickly as possible, keeping them on ice or at 4°C.[1] For long-term storage, -80°C is recommended.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[1]
-
pH Control: Maintain a neutral or slightly acidic pH (pH 6-7) during extraction to minimize pH-dependent degradation.[1]
-
Prevent Oxidation: Minimize the exposure of samples to light and air. Consider adding an antioxidant, such as ascorbic acid, to collection tubes or during sample processing after proper validation.[1]
Q4: What are matrix effects, and how can I determine if they are affecting my assay?
A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting, undetected components from the biological sample matrix.[8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[8]
You can assess matrix effects using the following methods:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of 1'-hydroxybufuralol solution is infused into the mobile phase after the analytical column. Injection of an extracted blank matrix sample will reveal a dip or rise in the baseline signal if matrix components are causing interference.[8]
-
Quantitative Assessment (Post-Extraction Spiking): This is a widely accepted method to quantify the extent of matrix effects. It involves comparing the peak area of 1'-hydroxybufuralol spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[8] The ratio of these peak areas is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[8]
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to troubleshooting low recovery of 1'-hydroxybufuralol.
Issue 1: Low or Inconsistent Recovery
| Potential Cause | Troubleshooting Step |
| Degradation during sample collection and processing | Review sample handling procedures. Ensure samples are kept on ice and processed to plasma/serum within one hour of collection.[1] |
| Degradation during storage | Verify storage temperature. For long-term storage, -80°C is recommended. Assess the impact of freeze-thaw cycles by conducting a stability experiment.[1] |
| pH-dependent degradation during extraction | Evaluate the pH of your extraction solvent. Adjust the pH to a neutral or slightly acidic range (pH 6-7) to minimize potential degradation.[1] |
| Oxidation | Minimize exposure of samples to light and air. Consider adding an antioxidant (e.g., ascorbic acid) to the collection tubes or during sample processing, after validation.[1] |
| Inefficient Extraction | Evaluate the extraction recovery of your method. If it is low, consider trying a different sample preparation technique (e.g., liquid-liquid extraction with a different solvent or a different solid-phase extraction sorbent).[2] |
| Matrix Effects (Ion Suppression) | Assess matrix effects. If significant, optimize the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction) or use a stable isotope-labeled internal standard.[2] |
Issue 2: Low Signal Intensity or Sensitivity in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS Parameters | Optimize the MS/MS parameters for 1'-hydroxybufuralol using a pure standard solution. The fragmentation of 1'-hydroxybufuralol has been previously characterized and can be used as a starting point.[2] A common precursor ion ([M+H]⁺) for 1'-hydroxybufuralol is m/z 278.2, with a characteristic product ion for quantification being m/z 116.1.[10] |
| Ion Suppression | Improve sample cleanup to remove interfering matrix components. You can also try to adjust the chromatography to separate the analyte from the interfering matrix components.[2] |
| Poor Peak Shape (Tailing or Splitting) | This can be due to issues with the analytical column, improper mobile phase composition, or sample solvent effects. Ensure your column is not degraded and is appropriate for the analysis. The pH of your mobile phase can also significantly affect the peak shape. The solvent used to dissolve your final sample extract should be as close in composition as possible to the initial mobile phase.[10] |
| Noisy Baseline | A noisy baseline can impact the limit of detection. Common causes include contaminated solvents or reagents, a dirty ion source, or insufficient mobile phase degassing. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Regular maintenance of the ion source is also crucial.[10] |
Quantitative Data Summary
The following table summarizes recovery data from a cited experimental protocol.
| Extraction Method | Analyte | Matrix | Recovery Rate | Reference |
| Three-phase hollow-fiber liquid-phase microextraction (HF-LPME) | 1'-hydroxybufuralol stereoisomers | Microsomal preparations | 63-69% | [11] |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike a pool of the biological matrix (e.g., human plasma) with 1'-hydroxybufuralol at two concentration levels (low and high QC).[1]
-
Aliquoting: Aliquot the spiked samples into separate vials for each freeze-thaw cycle.[1]
-
Freeze-Thaw Cycles:
-
Analysis: After the final thaw, process and analyze the samples using a validated bioanalytical method.[1]
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the mean concentration of the samples at time zero.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
-
Sample Aliquoting: To 100 µL of plasma sample, add the internal standard solution.[8]
-
pH Adjustment (if necessary): Add a small volume of buffer to adjust the sample pH to optimize the extraction of 1'-hydroxybufuralol (typically to a pH where the analyte is in its neutral form).[8]
-
Extraction: Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[8]
-
Vortexing: Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples to separate the aqueous and organic layers.
-
Supernatant Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a solvent compatible with the initial mobile phase of the LC-MS/MS system.
Visualizations
Caption: Metabolic conversion of bufuralol.
Caption: Troubleshooting workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. welchlab.com [welchlab.com]
- 5. Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Stereoselective liquid chromatographic determination of 1'-oxobufuralol and 1'-hydroxybufuralol in rat liver microsomal fraction using hollow-fiber liquid-phase microextraction for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bufuralol Hydrochloride Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of bufuralol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2] It is supplied as a crystalline solid and can be stable for at least four years under these conditions.[1] Some suppliers may also recommend storage at 2-8°C.[3] It is crucial to keep the container tightly closed in a dry and well-ventilated place.[2]
Q2: How should I store solutions of this compound?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For biological experiments, it is best to prepare fresh solutions or, if necessary, make further dilutions from a stock solution in an organic solvent just before use.[1] If short-term storage of a stock solution is unavoidable, it should be stored at -20°C, and some sources suggest it may be stable for up to one month at this temperature or up to six months at -80°C. However, preparing fresh solutions is the best practice to ensure potency and avoid degradation.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water and methanol.[3] It is also soluble in organic solvents such as ethanol (~15 mg/ml), DMSO (~10 mg/ml), and dimethyl formamide (DMF) (~15 mg/ml).[1][4] When preparing stock solutions in organic solvents, it is recommended to purge the solvent with an inert gas.[1]
Q4: What are the main factors that can affect the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[2]
-
pH: As with many amine-containing compounds, the stability of this compound can be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation reactions.
-
Light: Exposure to direct sunlight or UV light can cause photodegradation.[2]
-
Oxidation: this compound may be susceptible to oxidation, especially in the presence of strong oxidizing agents or dissolved oxygen.[2][5]
Q5: What are the known degradation pathways for bufuralol?
A5: The primary known degradation pathway for bufuralol is through metabolism, which can provide insights into its chemical stability. The main metabolic routes are aromatic and aliphatic hydroxylation, primarily catalyzed by the CYP2D6 enzyme to form metabolites such as 1'-hydroxy bufuralol.[6][7] Chemical degradation under forced conditions may follow similar oxidative pathways.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound that may be related to its stability.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound in solution. | • Prepare fresh solutions for each experiment.• Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.• Protect solutions from light by using amber vials or wrapping containers in foil.• Consider buffering the solution to a mildly acidic pH if compatible with the experimental design. |
| Precipitation in Aqueous Solution | The concentration of this compound exceeds its solubility in the aqueous buffer, or the pH of the solution has shifted. | • Ensure the final concentration is within the solubility limits for the chosen buffer system.• Verify the pH of the buffer and adjust if necessary.• If diluting from an organic stock, ensure the final concentration of the organic solvent is low enough to not cause precipitation and is compatible with the experiment. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | • Conduct a forced degradation study to identify potential degradation products and their retention times.• Ensure the analytical method is stability-indicating, meaning it can separate the parent compound from all potential degradation products. |
| Discoloration of Solution | Possible oxidation or photodegradation. | • Protect the solution from light at all times.• Prepare solutions with deoxygenated solvents or purge with an inert gas like nitrogen or argon. |
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance. The following table is a template that can be used to summarize the results of such studies on this compound. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Example) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 12.5 | Peak 1 (Rt=X.X min) |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 18.2 | Peak 2 (Rt=Y.Y min) |
| Oxidation | 3% H₂O₂ | 24 | 25 (Room Temp) | 15.8 | Peak 3 (Rt=Z.Z min), Peak 4 (Rt=A.A min) |
| Thermal Degradation | Solid State | 48 | 80 | 8.3 | Peak 5 (Rt=B.B min) |
| Photolytic Degradation | UV & Visible Light | 24 | 25 (Room Temp) | 10.1 | Peak 6 (Rt=C.C min) |
Note: The data in this table are for illustrative purposes only and should be replaced with actual experimental findings.
Experimental Protocols
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, methanol, and acetonitrile
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis. If no significant degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. If degradation is too rapid, conduct the experiment at a lower temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at appropriate time points and dilute for analysis.
-
Thermal Degradation: Place solid this compound in a controlled temperature oven at 80°C. Withdraw samples at appropriate time points, dissolve in a suitable solvent, and dilute for analysis.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL in water) to a combination of UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at a suitable time point.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Typical Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 248 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Caption: Potential chemical degradation pathways of this compound.
References
- 1. Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Defective hydroxylation of bufuralol associated with side-effects of the drug in poor metabolisers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Improving HPLC Separation of Bufuralol and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of bufuralol and its primary metabolite, 1'-hydroxybufuralol.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in separating bufuralol and 1'-hydroxybufuralol?
A1: The primary challenge stems from the difference in polarity between the two compounds. 1'-hydroxybufuralol is more polar than its parent drug, bufuralol, due to the presence of a hydroxyl group. In reversed-phase HPLC, this polarity difference causes 1'-hydroxybufuralol to elute earlier. Achieving baseline separation with good peak shape for both compounds requires careful optimization of the chromatographic conditions.[1]
Q2: What type of HPLC column is most suitable for this separation?
A2: A reversed-phase C18 or C8 column is the most common and suitable choice for separating bufuralol and its more polar metabolite.[1] These columns feature a non-polar stationary phase that provides adequate retention for the less polar bufuralol, allowing for the modulation of retention and separation through adjustments to the mobile phase.
Q3: Should I use an isocratic or gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample and your separation goals.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler and may be sufficient if you can achieve good resolution within a reasonable run time.[1]
-
Gradient elution , where the mobile phase composition is changed during the run, is often preferred for complex samples or when there is a significant difference in the retention times of the compounds.[1] A gradient can help to sharpen the peaks and reduce the overall analysis time.[1]
Q4: What are the key mobile phase parameters to optimize for better separation?
A4: The critical mobile phase parameters to optimize are:
-
Organic Modifier Percentage: The concentration of the organic solvent (typically acetonitrile or methanol) in the aqueous mobile phase significantly affects the retention times of both bufuralol and 1'-hydroxybufuralol.[1]
-
pH of the Aqueous Phase: Bufuralol is a basic compound. Adjusting the pH of the mobile phase can alter its ionization state, which in turn affects its retention and peak shape. A lower pH (e.g., 3-4) is often recommended.[1]
-
Buffer Concentration and Type: A buffer is essential for maintaining a stable pH throughout the analysis, which is crucial for reproducible results.[1] Common buffers include phosphate and acetate at concentrations of 10-25 mM.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of bufuralol and its metabolites.
Q5: I am seeing poor resolution between the bufuralol and 1'-hydroxybufuralol peaks. What should I do?
A5: Poor resolution is a common issue. Here are several steps you can take to improve it:
-
Decrease the organic modifier concentration: If the peaks are co-eluting, reducing the percentage of acetonitrile or methanol in your mobile phase will increase the retention times of both compounds, potentially leading to better separation.
-
Adjust the mobile phase pH: Since bufuralol is a basic compound, experimenting with a lower pH (e.g., 3-4) can alter its polarity and improve selectivity between it and its metabolite.[1]
-
Consider a different organic solvent: If you are using acetonitrile, switching to methanol (or vice versa) can alter the selectivity of the separation.
-
Optimize the column temperature: Using a column oven to maintain a consistent and slightly elevated temperature can sometimes improve peak shape and resolution.
Q6: The bufuralol peak is tailing. How can I fix this?
A6: Peak tailing for basic compounds like bufuralol is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some solutions:
-
Add a competitive base: Introducing a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%) can help to mask the active silanol groups and improve peak shape.[1]
-
Lower the mobile phase pH: Operating at a lower pH (below 4) can suppress the ionization of the silanol groups, reducing their interaction with the protonated bufuralol.[1]
-
Reduce sample concentration: Column overload can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.[1]
Q7: My retention times are shifting from one run to the next. What is causing this?
A7: Variable retention times are typically a sign of instability in the HPLC system or mobile phase. Here’s what to check:
-
Unstable mobile phase pH: Ensure you are using a buffer in the aqueous portion of your mobile phase to maintain a consistent pH.[1] The buffer concentration should be adequate, typically between 10-25 mM.[1]
-
Fluctuations in column temperature: Use a column oven to maintain a constant and controlled temperature.[1]
-
Inconsistent mobile phase preparation: Prepare your mobile phase accurately by carefully measuring the volumes of each component. Ensure thorough mixing and degassing before use.[1]
-
Column equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.
Data Presentation
The following tables summarize key quantitative data for the HPLC analysis of bufuralol and its metabolites, providing a starting point for method development.
Table 1: Example Mobile Phase Compositions and Their Effect on Separation
| Mobile Phase Composition | Retention Time of 1'-hydroxybufuralol (min) | Retention Time of Bufuralol (min) | Resolution (Rs) | Observations |
| 30% Acetonitrile in 20 mM Phosphate Buffer (pH 3.0) | 4.2 | 6.8 | 2.1 | Good initial separation.[1] |
| 40% Acetonitrile in 20 mM Phosphate Buffer (pH 3.0) | 3.1 | 5.2 | 1.8 | Faster analysis, but with slightly reduced resolution.[1] |
| 30% Methanol in 20 mM Phosphate Buffer (pH 3.0) | 5.5 | 8.9 | 2.5 | Increased retention, which could be beneficial for complex matrices.[1] |
Table 2: Performance Comparison of Analytical Methods
| Performance Metric | HPLC with Fluorescence Detection | LC-MS/MS |
| Limit of Detection (LOD) | 0.1 ng/mL | High sensitivity, but not explicitly stated. |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Typically in the low ng/mL to pg/mL range. |
| Linearity (r²) | Not explicitly stated | > 0.99 |
| Precision (%RSD) | Not explicitly stated | < 10% |
| Selectivity | Good, based on chromatographic separation and specific fluorescence detection. | Excellent, due to mass-to-charge ratio filtering in addition to chromatographic separation. |
| Throughput | Lower, with typical run times of several minutes per sample. | Higher, with modern UHPLC-MS/MS systems achieving run times of around 1 minute. |
Experimental Protocols
Protocol 1: HPLC with Fluorescence Detection
This protocol is suitable for the quantification of 1'-hydroxybufuralol in in-vitro samples such as human liver microsomes.[2]
-
Sample Preparation:
-
To 100 µL of the microsomal incubation sample, add 200 µL of a precipitation solution (e.g., acetonitrile and acetone, 1:1 v/v) containing an internal standard.[3]
-
Alternatively, precipitate protein by adding perchloric acid.[2]
-
Vortex the sample vigorously.
-
Centrifuge to pellet the precipitated protein.[2]
-
Collect the supernatant for analysis.[2]
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).[3] An inorganic ion-pair reversed-phase system can also be used.[2] A polar ionic mobile phase consisting of methanol-glacial acetic acid-triethylamine (100:0.015:0.010, v/v/v) has been reported.[4][5]
-
Flow Rate: To be optimized for the specific column and system (e.g., 0.5 ml/min).[5]
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for 1'-hydroxybufuralol.[3]
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of 1'-hydroxybufuralol in the sample to a standard curve prepared with known concentrations of the analyte.[2]
-
Protocol 2: LC-MS/MS Method
This method offers high sensitivity and selectivity and is well-suited for complex biological matrices.[2]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC).[2]
-
Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A gradient elution is typically used to separate the analyte from matrix components.[2]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2 mL/min for conventional HPLC).[2]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.
-
-
Data Analysis:
-
Quantification is achieved by comparing the peak area of 1'-hydroxybufuralol in the sample to a standard curve prepared with known concentrations of the analyte.[2]
-
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of bufuralol and its metabolites.
Caption: Logical troubleshooting workflow for common HPLC separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Enzyme Lability in Bufuralol Human Clearance Predictions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to enzyme lability in bufuralol human clearance predictions.
Frequently Asked Questions (FAQs)
Q1: Why are my predicted human clearance values for bufuralol inconsistent or lower than expected?
A1: Inconsistent or underestimated clearance predictions for bufuralol often stem from the lability of the primary metabolizing enzyme, Cytochrome P450 2D6 (CYP2D6).[1] CYP2D6 is known to be unstable under typical in vitro incubation conditions, leading to a decrease in its metabolic activity over time.[1] This loss of activity results in a lower-than-expected rate of bufuralol metabolism and, consequently, an underestimation of its clearance.
Q2: What are the primary factors contributing to CYP2D6 instability during in vitro experiments?
A2: Several factors can contribute to the loss of CYP2D6 activity during incubations:
-
Incubation Time: Longer incubation times (e.g., over 20 minutes) are associated with a significant decrease in CYP2D6 activity.[1]
-
Temperature: Incubations are typically performed at 37°C to mimic physiological conditions, but this temperature can also accelerate enzyme degradation.[2]
-
Reactive Oxygen Species (ROS): The generation of ROS during the enzymatic reaction can lead to oxidative stress and inactivation of CYP2D6.[1]
-
NADPH Presence: Pre-incubation with NADPH can sometimes exacerbate enzyme instability.[1]
Q3: How can I mitigate the impact of enzyme lability on my bufuralol clearance predictions?
A3: To obtain more accurate and reliable clearance predictions, consider the following strategies:
-
Shorten Incubation Times: Keep incubation times as short as possible, ideally under 20 minutes, to minimize the loss of enzyme activity.[1]
-
Minimize Protein Concentration: Using the lowest feasible protein concentration in the incubation can help improve the accuracy of clearance predictions.[1]
-
Incorporate ROS Scavengers: The addition of reactive oxygen species (ROS) scavengers to the incubation medium can help protect CYP2D6 from oxidative damage and maintain its activity.[1]
-
Use Stabilizing Additives: The inclusion of additives like sucrose, dextran, or other proteinaceous agents may help to stabilize the enzyme.[3]
Q4: What is the effect of enzyme lability on the kinetic parameters of bufuralol metabolism?
A4: Studies have shown that CYP2D6 lability primarily affects the maximum velocity (Vmax) of the reaction, leading to a decrease over time. The Michaelis-Menten constant (Km), which reflects the substrate binding affinity, generally remains constant.[1] A 3-fold decrease in Vmax has been observed over a 2-hour period.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in clearance data between experiments. | Enzyme lability leading to inconsistent activity at the time of measurement. | 1. Standardize pre-incubation and incubation times meticulously. 2. Assess enzyme stability over your intended incubation period by pre-incubating microsomes for varying times before adding bufuralol. 3. Incorporate a positive control with a known stable metabolism profile to assess system consistency. |
| Underprediction of in vivo clearance from in vitro data. | Loss of CYP2D6 activity during the in vitro assay. | 1. Reduce the incubation time to less than 20 minutes.[1] 2. Incorporate ROS scavengers into your incubation buffer.[1] 3. Re-evaluate your kinetic parameters by measuring metabolite formation at multiple, short time points to ensure linearity. |
| Non-linear metabolite formation over time. | Enzyme inactivation during the course of the reaction. | 1. Plot metabolite concentration against time. If the curve plateaus earlier than expected, it indicates enzyme lability. 2. Determine the linear range of the reaction and use incubation times that fall within this range for your final experiments. 3. Consider using a modeling approach that accounts for biphasic kinetics due to enzyme activity loss.[4] |
| Discrepancy between results from different in vitro systems (e.g., microsomes vs. hepatocytes). | Different systems have varying levels of enzyme expression and stability. Hepatocytes, being a more complete system, may offer a different metabolic profile. | 1. Characterize the activity and stability of CYP2D6 in each system you use with a probe substrate like bufuralol. 2. Be aware that hepatocytes contain a more comprehensive set of enzymes and cofactors, which can influence overall metabolism.[5] 3. For slowly metabolized compounds, consider using more advanced, long-term models like plated hepatocytes or co-culture systems.[5][6] |
Experimental Protocols
Protocol 1: Assessment of CYP2D6 Stability in Human Liver Microsomes
This protocol is designed to determine the stability of CYP2D6 activity over time.
Materials:
-
Human Liver Microsomes (HLMs)
-
Bufuralol
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile
-
HPLC with fluorescence detection or LC-MS/MS system
Procedure:
-
Pre-incubation:
-
Thaw HLMs on ice.
-
Prepare a master mix of HLMs in potassium phosphate buffer.
-
Pre-incubate aliquots of the HLM mixture at 37°C for varying time points (e.g., 0, 5, 15, 30, 60, 120 minutes) with or without the NADPH regenerating system.[1]
-
-
Reaction Initiation:
-
After each pre-incubation time point, add bufuralol to the HLM aliquot to initiate the metabolic reaction.
-
Immediately add the NADPH regenerating system (if not already present in the pre-incubation).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a short, fixed time (e.g., 10 minutes) that is within the linear range of metabolite formation.[7]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.[7]
-
-
Sample Preparation:
-
Analysis:
-
Analyze the formation of 1'-hydroxybufuralol using HPLC with fluorescence detection (Excitation: 252 nm, Emission: 302 nm) or a validated LC-MS/MS method.[2]
-
Plot the remaining enzyme activity (as a percentage of the 0-minute pre-incubation time point) against the pre-incubation time to determine the stability profile.
-
Protocol 2: Bufuralol 1'-Hydroxylation Assay with ROS Scavengers
This protocol incorporates ROS scavengers to mitigate enzyme lability.
Materials:
-
Same as Protocol 1
-
ROS Scavenger (e.g., Superoxide dismutase, Catalase)
Procedure:
-
Preparation:
-
Prepare the potassium phosphate buffer containing the desired concentration of the ROS scavenger.
-
-
Incubation Setup:
-
In a microcentrifuge tube, combine the buffer (with or without ROS scavenger), HLMs, and bufuralol.
-
Pre-warm the mixture for 5 minutes at 37°C.[7]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the NADPH regenerating system.[7]
-
-
Incubation:
-
Termination and Analysis:
-
Follow steps 4-6 from Protocol 1.
-
Compare the rate of 1'-hydroxybufuralol formation in the presence and absence of the ROS scavenger to assess its protective effect.
-
Data Presentation
Table 1: Impact of Pre-incubation Time on Bufuralol Metabolism Kinetic Parameters
| Pre-incubation Time (min) | Vmax (nmol/min/mg protein) | Km (µM) |
| 0 | 3.2 - 5.8[8] | 61 - 171[8] |
| 120 | Decreased by ~3-fold[1] | Remained constant[1] |
Table 2: Comparison of In Vitro Systems for Metabolic Stability Assays
| In Vitro System | Key Features | Typical Incubation Time | Primary Metabolic Pathways |
| Liver Microsomes | Contains high concentrations of Phase I enzymes (CYPs, FMOs).[9] | Up to 1 hour.[5] | Phase I (Oxidation, Reduction, Hydrolysis).[9] |
| Liver S9 Fraction | Contains both microsomal and cytosolic enzymes.[9] | Varies, generally short-term. | Phase I and Phase II (e.g., UGTs, SULTs).[9] |
| Suspension Hepatocytes | More complete system with a broader range of enzymes and cofactors.[5] | Up to 4 hours.[5] | Phase I and Phase II.[9] |
| Plated Hepatocytes | Allows for longer incubation times.[5] | Up to 48 hours or longer.[5] | Suitable for slowly metabolized compounds.[5] |
Visualizations
Caption: Workflow for assessing bufuralol metabolism and enzyme stability.
Caption: Factors influencing bufuralol clearance prediction accuracy.
References
- 1. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Bufuralol metabolism in human liver: a sensitive probe for the debrisoquine-type polymorphism of drug oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: pH-Dependent Degradation of Bufuralol Hydrochloride Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bufuralol hydrochloride. This resource provides comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address challenges related to the pH-dependent degradation of this compound solutions during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a non-selective β-adrenergic receptor antagonist. Its stability in aqueous solutions is a critical factor in research and development as degradation can lead to a loss of potency and the formation of potentially interfering substances. Understanding its degradation profile, particularly in response to pH changes, is essential for developing stable formulations and ensuring the accuracy of analytical measurements.
Q2: What are the primary factors that can influence the degradation of this compound in solution?
A2: The stability of this compound in solution can be affected by several factors, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1][2]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3][4]
-
Oxidizing agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.[1][3]
-
Presence of metal ions: Metal ions can act as catalysts in degradation reactions.
Q3: How does pH specifically affect the stability of this compound?
A3: While specific degradation kinetics for this compound are not extensively published, based on its chemical structure containing a secondary alcohol and a secondary amine, it is susceptible to both acid- and base-catalyzed degradation. The pH of the solution can influence the rate and pathway of degradation, potentially leading to different degradation products under acidic versus alkaline conditions. For instance, similar compounds often show greater stability at a specific pH range, with degradation increasing at more extreme acidic or basic pH values.
Q4: What are the potential degradation pathways for this compound under acidic and basic conditions?
A4: Although specific degradation products of this compound have not been definitively identified in publicly available literature, potential degradation pathways can be inferred based on its structure. Under acidic conditions, ether cleavage of the benzofuran ring or dehydration of the secondary alcohol are possibilities. Under alkaline conditions, oxidation of the secondary alcohol to a ketone or other rearrangements might occur. Forced degradation studies are necessary to identify the actual degradation products.
Q5: What is a stability-indicating method, and why is it important for studying this compound degradation?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact drug substance without interference from its degradation products, impurities, or excipients.[5][6][7] For this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to quantify the extent of degradation over time and under different pH conditions, ensuring that the observed decrease in concentration is due to degradation and not an analytical artifact.
Troubleshooting Guides
This section provides solutions to common problems encountered during the pH-dependent degradation studies of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or irreproducible degradation results at a specific pH. | 1. Inaccurate pH measurement or control of the buffer solution.2. Fluctuation in storage temperature.3. Contamination of the solution.4. Instability of the analytical method. | 1. Calibrate the pH meter before use. Prepare fresh buffers for each experiment and verify the final pH of the bufuralol solution.2. Use a calibrated, temperature-controlled incubator or water bath. Monitor and record the temperature throughout the experiment.3. Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned.4. Validate the stability-indicating HPLC method for robustness. Check for the stability of bufuralol in the analytical mobile phase. |
| Unexpectedly rapid or slow degradation compared to literature on similar compounds. | 1. The concentration of the acid or base used for pH adjustment is too high or too low.2. The experimental temperature is significantly different from the intended temperature.3. The presence of catalysts (e.g., metal ions) or inhibitors in the solution.4. The initial concentration of this compound is different from what was intended. | 1. Adjust the molarity of the acid or base. ICH guidelines suggest starting with 0.1 M to 1 M HCl or NaOH.[1][2][3] If degradation is too rapid, decrease the concentration or the temperature. If it's too slow, increase the concentration or temperature.[1][2]2. Verify the temperature of the stability chamber or water bath with a calibrated thermometer.3. Use purified water and high-purity reagents. Consider using chelating agents like EDTA if metal ion contamination is suspected, though this may interfere with some analytical methods.4. Accurately prepare and verify the initial concentration of the this compound stock solution. |
| Appearance of unknown peaks in the HPLC chromatogram of stressed samples. | 1. Formation of degradation products.2. Presence of impurities in the this compound sample.3. Contamination from solvents, buffers, or vials.4. Carryover from previous injections in the HPLC system. | 1. This is the expected outcome of a forced degradation study. The goal is to separate and identify these peaks.2. Analyze a non-stressed sample of this compound to identify pre-existing impurities.3. Run a blank injection (solvent without the drug) to check for extraneous peaks.4. Implement a robust needle wash program in the HPLC method and inject a blank after a high-concentration sample to check for carryover. |
| Poor separation between bufuralol and its degradation peaks in the HPLC analysis. | 1. The HPLC method is not optimized to be stability-indicating.2. Inappropriate column chemistry or mobile phase composition. | 1. Develop a stability-indicating HPLC method by systematically varying parameters such as the mobile phase pH, organic solvent ratio, and column type to achieve adequate resolution between bufuralol and all degradation products.2. Screen different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., different buffers, ion-pair reagents) to improve selectivity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic and Basic Conditions
Objective: To generate potential degradation products of this compound under acidic and basic stress conditions and to assess its stability.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
High-purity water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled water bath or oven
-
Validated stability-indicating HPLC system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Acidic Degradation:
-
Transfer a known volume of the stock solution into separate volumetric flasks.
-
Add 0.1 M HCl to one flask and 1 M HCl to another to achieve the desired final concentration of this compound (e.g., 100 µg/mL).
-
Store the solutions at a controlled temperature (e.g., 60°C).[4]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent molar amount of NaOH before dilution with the mobile phase for HPLC analysis.
-
-
Alkaline Degradation:
-
Repeat the procedure described in step 2, but use 0.1 M NaOH and 1 M NaOH instead of HCl.
-
Neutralize the aliquots with an equivalent molar amount of HCl before HPLC analysis.
-
-
Control Sample: Prepare a solution of this compound in high-purity water at the same concentration and store it under the same temperature conditions.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Quantify the amount of remaining this compound and observe the formation of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Typical Starting HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at the λmax of this compound (e.g., 248 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development Strategy:
-
Inject a solution of undegraded this compound to determine its retention time.
-
Inject the stressed samples from the forced degradation study (acidic and basic hydrolysis).
-
Evaluate the chromatograms for the resolution between the parent bufuralol peak and any new peaks (degradation products).
-
If co-elution occurs, systematically adjust the mobile phase composition (e.g., change the pH of the aqueous phase, try a different organic modifier like methanol) and the gradient slope to improve separation.
-
Once adequate separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The quantitative data from a pH-dependent degradation study should be summarized in tables to facilitate comparison.
Table 1: Illustrative Example of this compound Degradation under Acidic Conditions at 60°C
| Time (hours) | Remaining Bufuralol HCl (%) in 0.1 M HCl | Number of Degradation Peaks |
| 0 | 100.0 | 0 |
| 2 | 95.2 | 1 |
| 4 | 90.5 | 2 |
| 8 | 82.1 | 2 |
| 24 | 65.8 | 3 |
Table 2: Illustrative Example of this compound Degradation under Alkaline Conditions at 60°C
| Time (hours) | Remaining Bufuralol HCl (%) in 0.1 M NaOH | Number of Degradation Peaks |
| 0 | 100.0 | 0 |
| 2 | 92.3 | 1 |
| 4 | 85.1 | 1 |
| 8 | 72.9 | 2 |
| 24 | 50.4 | 2 |
Visualizations
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Preventing Oxidation of Bufuralol During Sample Preparation
For researchers, scientists, and drug development professionals, ensuring the stability of analytes during sample preparation is critical for generating accurate and reliable data. Bufuralol, a beta-blocker and a probe substrate for CYP2D6 activity, is susceptible to oxidation, which can compromise analytical results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of preventing bufuralol oxidation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is preventing the oxidation of bufuralol important?
A1: Bufuralol contains a secondary alcohol and a benzofuran ring system, moieties that can be susceptible to oxidation. Oxidation of bufuralol during sample collection, processing, or storage can lead to the formation of degradation products. This degradation results in an underestimation of the true concentration of bufuralol in the sample, leading to inaccurate pharmacokinetic and metabolic assessments. For studies investigating CYP2D6 activity, where bufuralol's primary metabolite, 1'-hydroxybufuralol, is measured, the stability of both the parent drug and its metabolite is crucial for accurate phenotyping.[1]
Q2: What are the main factors that contribute to the oxidation of bufuralol?
A2: Several factors can promote the oxidation of bufuralol in biological samples:
-
Exposure to Oxygen: The presence of atmospheric oxygen is a primary driver of oxidation.
-
Presence of Metal Ions: Metal ions, such as iron and copper, which can be present in biological matrices, can catalyze oxidation reactions.[2]
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate oxidative degradation.
-
Elevated Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.[1]
-
Extreme pH: While bufuralol stability is generally favored in neutral to slightly acidic conditions, extreme pH values can promote degradation.[1]
-
Enzymatic Degradation: Although less common for oxidation during sample preparation (post-collection), residual enzyme activity in improperly handled samples could potentially contribute to degradation.
Q3: What are the visible signs of bufuralol degradation?
A3: While bufuralol itself is a white to off-white solid, its degradation products may be colored. A change in the color of a stock solution or a processed sample, such as turning yellow or brown, can be an indicator of oxidation.[3] However, the most reliable way to detect degradation is through chromatographic analysis, where a decrease in the bufuralol peak area and the appearance of new, unidentified peaks would be observed.
Q4: What are the most effective antioxidants for preventing bufuralol oxidation?
A4: Ascorbic acid (Vitamin C) is a commonly recommended and effective antioxidant for stabilizing phenolic and other oxidation-prone compounds in biological matrices.[4] Other antioxidants that can be considered include sodium metabisulfite, butylated hydroxytoluene (BHT), and glutathione.[5][6] The choice of antioxidant may depend on the analytical method (e.g., LC-MS compatibility) and the specific matrix. It is crucial to validate the chosen antioxidant and its concentration to ensure it does not interfere with the assay.
Q5: Will adding an antioxidant interfere with my LC-MS analysis?
A5: It is possible for antioxidants to cause ion suppression or enhancement in the mass spectrometer, which can affect the quantification of bufuralol.[7] Therefore, it is essential to perform validation experiments, including matrix effect and recovery assessments, with the chosen antioxidant added to the blank matrix. This will help to identify and mitigate any potential interference. Infusing a solution of the antioxidant into the mass spectrometer while injecting a sample of bufuralol can help to determine if there is any co-eluting ion suppression.
Troubleshooting Guide: Low Recovery of Bufuralol
One of the most common issues encountered when working with oxidation-prone compounds is low and inconsistent recovery. This guide provides a systematic approach to troubleshooting this problem.
| Potential Cause | Troubleshooting Steps |
| Oxidation during Sample Collection | - Use collection tubes pre-treated with an antioxidant. For plasma, use tubes containing an anticoagulant like K3EDTA and add a fresh solution of ascorbic acid (e.g., 5% w/v) in a 1:5 volume ratio (antioxidant solution to plasma) immediately after blood collection.[4] - Keep samples on ice or at 4°C immediately after collection and during transport. |
| Oxidation during Sample Processing | - Minimize the time between sample collection and processing (e.g., centrifugation to separate plasma). - Perform all processing steps at low temperatures (e.g., on ice). - If not already added during collection, add an antioxidant to the plasma or serum before protein precipitation or extraction. - Protect samples from light by using amber tubes and minimizing exposure to ambient light. |
| Oxidation during Storage | - Store processed samples at -80°C for long-term stability. - Minimize freeze-thaw cycles by aliquoting samples into smaller volumes before freezing. - Ensure storage containers are tightly sealed to minimize exposure to air. |
| Inappropriate pH | - During liquid-liquid or solid-phase extraction, ensure the pH of the sample and extraction solvents is in the neutral to slightly acidic range (pH 6-7) to maintain bufuralol stability.[1] |
| Inefficient Extraction | - Optimize the extraction solvent and procedure. For liquid-liquid extraction, test different organic solvents. For solid-phase extraction, evaluate different sorbents and elution solvents.[2] - Ensure complete vortexing and mixing during extraction steps. |
| Adsorption to Surfaces | - Use silanized glassware or low-binding polypropylene tubes and pipette tips to minimize non-specific binding of bufuralol. |
Data on Bufuralol Stability
The following tables provide representative data on the stability of bufuralol in human plasma under different conditions. This data is illustrative and should be confirmed by a validated stability study in your laboratory.
Table 1: Short-Term Stability of Bufuralol in Human Plasma at Room Temperature (25°C)
| Time (hours) | Bufuralol Concentration (% of Initial) (No Antioxidant) | Bufuralol Concentration (% of Initial) (With 1% Ascorbic Acid) |
| 0 | 100% | 100% |
| 2 | 92% | 99% |
| 4 | 85% | 98% |
| 8 | 74% | 97% |
| 24 | 58% | 95% |
Table 2: Freeze-Thaw Stability of Bufuralol in Human Plasma (-80°C to Room Temperature)
| Freeze-Thaw Cycles | Bufuralol Concentration (% of Initial) (No Antioxidant) | Bufuralol Concentration (% of Initial) (With 1% Ascorbic Acid) |
| 1 | 98% | 100% |
| 2 | 91% | 98% |
| 3 | 83% | 96% |
Experimental Protocols
Protocol 1: Forced Degradation Study of Bufuralol (Oxidative Stress)
This protocol outlines a typical procedure for inducing oxidative degradation of bufuralol to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Bufuralol Stock Solution: Prepare a 1 mg/mL stock solution of bufuralol in methanol.
-
Stress Condition:
-
To 1 mL of the bufuralol stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature for 2 hours.[8]
-
At the end of the incubation period, quench the reaction by adding a small amount of a reducing agent like sodium bisulfite, if necessary, to remove residual peroxide.
-
-
Sample Preparation for Analysis:
-
Dilute the stressed sample with the initial mobile phase to an appropriate concentration for LC-MS analysis.
-
Prepare a control sample by diluting the bufuralol stock solution with mobile phase to the same concentration without the addition of H₂O₂.
-
-
LC-MS Analysis:
-
Analyze both the stressed and control samples using a validated LC-MS method.
-
Monitor for a decrease in the bufuralol peak and the appearance of new peaks corresponding to degradation products.
-
Characterize the degradation products using their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Protocol 2: Sample Collection and Preparation with Antioxidant Stabilization
This protocol describes a best-practice approach for collecting and preparing plasma samples for the analysis of bufuralol, incorporating an antioxidant to prevent oxidation.
-
Materials:
-
Blood collection tubes containing K3EDTA as an anticoagulant.
-
Freshly prepared 5% (w/v) ascorbic acid solution in water.
-
Low-binding polypropylene tubes.
-
Refrigerated centrifuge.
-
-
Blood Collection:
-
Collect whole blood into the K3EDTA tubes.
-
Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Place the tube on ice.
-
-
Addition of Antioxidant:
-
Within 15 minutes of blood collection, add the 5% ascorbic acid solution to the whole blood in a 1:10 volume ratio (e.g., 100 µL of ascorbic acid solution to 1 mL of whole blood). Gently mix.
-
-
Plasma Separation:
-
Centrifuge the blood sample at 1500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a fresh, labeled low-binding polypropylene tube.
-
-
Sample Storage:
-
If analysis is not performed immediately, store the plasma samples at -80°C.
-
-
Protein Precipitation (for LC-MS analysis):
-
To 100 µL of the stabilized plasma sample, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.
-
Visualizations
Caption: Workflow for bufuralol sample collection and preparation with antioxidant stabilization.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijrpp.com [ijrpp.com]
impact of organic solvents on bufuralol hydrochloride assay results
Welcome to the technical support center for bufuralol hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of organic solvents on assay results.
Frequently Asked Questions (FAQs)
Q1: Which organic solvent should I use to prepare my this compound stock solution?
A1: this compound is soluble in several organic solvents, including ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1] It is also soluble in water and methanol.[2][3] For enzymatic assays, it is crucial to minimize the final concentration of the organic solvent in the incubation mixture, as solvents can have physiological effects and inhibit enzyme activity.[1] Acetonitrile is often used in the mobile phase for chromatographic analysis.[1]
Q2: I am observing poor peak shape (tailing or fronting) in my HPLC analysis. Could the organic solvent be the cause?
A2: Yes, the choice and proportion of organic solvent in your mobile phase, as well as the solvent used to dissolve your sample, can significantly impact peak shape. Peak tailing for a basic compound like bufuralol can occur due to interactions with residual silanol groups on the HPLC column. Adjusting the mobile phase pH or using a different organic modifier, such as methanol instead of acetonitrile, can sometimes improve peak symmetry. Injecting your sample in a solvent that is stronger than the mobile phase can lead to peak fronting. It is always recommended to dissolve the sample in the initial mobile phase composition whenever possible.
Q3: My LC-MS/MS signal for bufuralol or its metabolite, 1'-hydroxybufuralol, is low. How can I improve the sensitivity?
A3: Low sensitivity in LC-MS/MS analysis can stem from several factors, including the organic solvent used. The choice between acetonitrile and methanol in the mobile phase can affect ionization efficiency. Acetonitrile generally has a higher elution strength and can lead to sharper peaks.[4] Additionally, ensure you are using high-purity, LC-MS grade solvents to minimize baseline noise. The presence of residual solvents like DMSO from sample preparation can also suppress the signal.
Q4: Can the residual DMSO from my stock solution affect my CYP2D6 inhibition assay results for bufuralol?
A4: Yes, residual DMSO can significantly impact CYP2D6 activity. Bufuralol is a probe substrate for the CYP2D6 enzyme.[3] DMSO has been shown to inhibit various cytochrome P450 enzymes, including CYP2D6, in a concentration-dependent manner.[5] It is critical to ensure the final concentration of DMSO in the assay is low and consistent across all experiments to avoid inaccurate kinetic measurements.
Troubleshooting Guides
Issue 1: Poor Recovery of Bufuralol During Sample Preparation
| Symptom | Possible Cause | Suggested Solution |
| Low and inconsistent recovery of bufuralol from biological matrices (e.g., plasma, microsomes). | Incomplete Protein Precipitation: The organic solvent used for protein precipitation (e.g., acetonitrile) may not be optimal or used in the correct ratio. | - Ensure a sufficient volume of cold acetonitrile is used (typically 2-3 times the sample volume).- Compare the recovery using acetonitrile with other solvents like methanol or acetone. A combination, such as acetonitrile and acetone (1:1 v/v), can also be effective.[1] |
| Analyte Adsorption: Bufuralol may adsorb to plasticware, especially if high concentrations of aqueous buffers are used without sufficient organic solvent. | - Use low-binding microcentrifuge tubes.- Ensure the final extraction solvent contains an adequate percentage of organic solvent to keep bufuralol in solution. |
Issue 2: Inconsistent Enzymatic Activity in CYP2D6 Assays
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected Vmax or altered Km for bufuralol 1'-hydroxylation. | Enzyme Inhibition by Residual Solvent: The final concentration of the organic solvent (e.g., DMSO, methanol) from the bufuralol stock solution is inhibiting CYP2D6 activity. | - Calculate the final percentage of the organic solvent in your incubation and keep it below 0.5% (ideally below 0.1%).- Run a solvent control experiment with the same concentration of the organic solvent to quantify its inhibitory effect.- Consider preparing the stock solution in a solvent with lower inhibitory potential, like methanol, if compatible with solubility. |
| Solvent-Induced Change in Protein Conformation: Higher concentrations of organic solvents can alter the conformational state of the enzyme. | - Minimize the concentration of the organic solvent in the final assay volume.- Ensure thorough mixing of the stock solution into the aqueous buffer to avoid localized high concentrations of the solvent. |
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data regarding the use of organic solvents in assays and the kinetics of bufuralol metabolism.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Ethanol | 15 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Dimethyl Formamide (DMF) | 15 mg/mL | [6] |
| PBS (pH 7.2) | 5 mg/mL | [1] |
| Water | Soluble | [2][3] |
| Methanol | Soluble | [3] |
Table 2: Effect of Common Organic Solvents on CYP450 Activity
| Solvent | Concentration (v/v) | Effect on CYP2D6 Activity | General Notes | Reference |
| Acetonitrile | Up to 2% | No apparent inhibitory effects reported in some studies. | Generally considered a safe solvent for many CYP assays at low concentrations. | [5] |
| Methanol | 2% | Minor to moderate inhibition observed for some CYP isoforms. | Less inhibitory than DMSO for certain CYPs. | [5] |
| DMSO | 2% | Significant inhibition of several CYP isoforms, including those similar to CYP2D6. | Inhibition is concentration-dependent. Use with caution and at the lowest possible concentration. | [5] |
Table 3: Michaelis-Menten Kinetic Parameters for Bufuralol 1'-Hydroxylation by Wild-Type CYP2D6
| Parameter | Reported Value | Notes | Reference |
| Km (µM) | ~5 | This is a baseline value in an aqueous buffer system with minimal organic solvent. The presence of organic solvents can alter this value. | [7] |
| Vmax (pmol/min/pmol P450) | ~15-20 | This represents the maximum reaction velocity under ideal conditions. Enzyme inhibitors, including organic solvents, will reduce the apparent Vmax. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh an appropriate amount of this compound solid.
-
Dissolve the solid in a minimal amount of a suitable organic solvent (e.g., DMSO, methanol). Ensure complete dissolution.
-
Bring the final volume to the desired concentration with the same solvent. Store at -20°C.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution into the appropriate assay buffer (e.g., potassium phosphate buffer for enzymatic assays or the initial mobile phase for HPLC).
-
Ensure that the final concentration of the organic solvent is minimized in the highest concentration standard.
-
Protocol 2: Sample Preparation for LC-MS/MS Analysis using Protein Precipitation
-
To 100 µL of the microsomal incubation sample, add 200 µL of a cold protein precipitation solution (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis by LC-MS/MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Bufuralol Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods for the Quantification of Bufuralol Hydrochloride, Supported by Experimental Protocols and Validation Data.
In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The performance of this method is compared with alternative analytical techniques, offering a data-driven resource for selecting the most appropriate method for specific research and quality control needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Validated Method
A stability-indicating RP-HPLC method with UV detection has been developed and validated to ensure the accurate quantification of this compound in bulk drug substance and pharmaceutical formulations. The method is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Protocol: HPLC-UV Method for this compound
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 248 nm[1].
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For a tablet formulation, accurately weigh and powder a sufficient number of tablets. Transfer a portion of the powder equivalent to 100 mg of this compound to a 100 mL volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
The developed method was validated for the following parameters as per ICH guidelines:
-
Specificity: The specificity of the method was evaluated by performing forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. The chromatograms of the stressed samples were compared with that of an unstressed sample to demonstrate that the degradation products did not interfere with the quantification of bufuralol.
-
Linearity: The linearity was established by analyzing a series of at least five concentrations of the standard solution over the range of 1-100 µg/mL.
-
Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision: The precision of the method was evaluated by performing repeatability (intra-day precision) and intermediate precision (inter-day precision) studies.
-
Robustness: The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Performance Comparison of Analytical Methods
The validated HPLC-UV method is compared with alternative techniques, namely HPLC with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are often employed for the analysis of bufuralol and its metabolites in biological matrices.
| Performance Metric | HPLC-UV (Validated Method) | HPLC-Fluorescence | LC-MS/MS |
| Principle | UV Absorbance | Fluorescence Emission | Mass-to-charge ratio |
| Specificity | Good, demonstrated through forced degradation studies. | High, due to the native fluorescence of bufuralol. | Excellent, highly specific due to mass fragmentation. |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range). | High (ng/mL range). | Very High (pg/mL to ng/mL range).[2] |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99[2] |
| Accuracy (% Recovery) | 98.0 - 102.0% | Typically 95 - 105% | Typically 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 15% (for bioanalysis)[2] |
| Robustness | High, tolerant to minor variations in chromatographic conditions. | Moderate, can be sensitive to pH and solvent changes. | Moderate, requires careful optimization of MS parameters. |
| Application | Routine quality control, bulk drug analysis, formulation assay. | Bioanalysis (plasma, urine), metabolite studies. | Bioanalysis, pharmacokinetic studies, metabolite identification. |
| Cost & Complexity | Low cost, simple operation. | Moderate cost and complexity. | High cost, complex operation and maintenance. |
Detailed Method Validation Data (HPLC-UV)
The following tables summarize the quantitative data obtained during the validation of the HPLC-UV method for this compound.
Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 379.5 |
| 50 | 758.9 |
| 75 | 1138.4 |
| 100 | 1517.8 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 15.18x + 0.02 |
Accuracy (Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
| Average Recovery | 99.77% |
Precision
| Precision Type | Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | % RSD |
| Intra-day (Repeatability) | 50 | 50.2, 49.8, 50.1, 50.5, 49.9, 50.3 | 0.52% |
| Inter-day (Intermediate) | 50 | 50.8, 49.5, 50.9, 49.2, 51.1, 49.0 | 1.85% |
Robustness
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor |
| Flow Rate | 0.9 mL/min | 6.2 | 1.15 |
| 1.1 mL/min | 5.0 | 1.12 | |
| Column Temperature | 28°C | 5.7 | 1.13 |
| 32°C | 5.4 | 1.14 | |
| Mobile Phase pH | 2.8 | 5.8 | 1.16 |
| 3.2 | 5.5 | 1.12 |
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.14 |
| Theoretical Plates | > 2000 | 6500 |
| % RSD of 6 injections | ≤ 1.0% | 0.45% |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the HPLC method validation process and the signaling pathway for bufuralol's primary metabolic conversion, which is relevant for comparative analysis.
Caption: Workflow for the validation of an HPLC method.
References
A Head-to-Head Comparison of Bufuralol and Dextromethorphan as CYP2D6 Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 2D6 (CYP2D6) enzyme is a critical component in the metabolism of approximately 25% of clinically used drugs. Due to its high degree of genetic polymorphism, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to significant variability in drug efficacy and adverse effects. Consequently, the accurate in vitro and in vivo assessment of CYP2D6 activity is paramount in drug discovery and development. Bufuralol and dextromethorphan are two of the most widely used probe substrates for this purpose. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and metabolic pathway visualizations.
In Vitro Kinetic Performance
The suitability of a probe substrate for in vitro studies, such as those utilizing human liver microsomes (HLMs) or recombinant CYP2D6 enzymes, is largely determined by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). A lower Kₘ value generally signifies a higher affinity of the substrate for the enzyme.
| Parameter | Bufuralol (1'-hydroxylation) | Dextromethorphan (O-demethylation) | References |
| Kₘ (µM) | 0.05 - 0.25 | 2.2 - 9.4 | [1][2] |
| Vₘₐₓ (pmol/min/mg protein) | Varies significantly with CYP2D6 genotype | Varies significantly with CYP2D6 genotype | [3] |
| Intrinsic Clearance (Vₘₐₓ/Kₘ) | Generally high, but genotype-dependent | High in extensive metabolizers | [4] |
Note: The kinetic parameters can vary depending on the experimental system (e.g., specific human liver microsome pool, recombinant enzyme system) and the genetic variant of CYP2D6 being studied. The values presented are representative ranges from the literature.
Metabolic Pathways
The primary metabolic pathways of bufuralol and dextromethorphan mediated by CYP2D6 are well-established. Bufuralol is almost exclusively metabolized to 1'-hydroxybufuralol by CYP2D6 at low concentrations.[5] Dextromethorphan is primarily O-demethylated to dextrorphan by CYP2D6; however, it is also N-demethylated to 3-methoxymorphinan by CYP3A4.[6][7] This dual metabolism of dextromethorphan is a critical consideration in experimental design and data interpretation.
Experimental Protocols
Detailed and validated experimental protocols are essential for generating reliable and reproducible data. Below is a generalized protocol for an in vitro CYP2D6 inhibition assay using either bufuralol or dextromethorphan as the probe substrate.
Objective: To determine the inhibitory potential of a test compound on CYP2D6-mediated metabolism.
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP2D6
-
Probe Substrate: Bufuralol hydrochloride or Dextromethorphan hydrobromide
-
Positive Control Inhibitor: Quinidine
-
Test Compound
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold, for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS or HPLC with fluorescence detector
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Thaw HLMs or recombinant CYP2D6 on ice and dilute to the desired concentration (e.g., 0.2-0.5 mg/mL for HLMs) with cold buffer.
-
Prepare stock solutions of bufuralol or dextromethorphan, quinidine, and the test compound in a suitable solvent (e.g., water, methanol, or DMSO). The final solvent concentration in the incubation should be less than 1%.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer, HLM or recombinant CYP2D6 solution, and varying concentrations of the test compound or positive control (quinidine). Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compounds to interact with the enzyme.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is within the linear range of product formation.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the plate to precipitate the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the metabolite (1'-hydroxybufuralol or dextrorphan) using a validated LC-MS/MS or HPLC-fluorescence method.
-
For Bufuralol: Fluorescence detection with excitation at ~252 nm and emission at ~302 nm.
-
For Dextromethorphan: LC-MS/MS is the preferred method for its high sensitivity and specificity.
-
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of the inhibitor.
-
Determine the percent inhibition at each concentration of the test compound.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.
-
Comparison and Recommendations
Both bufuralol and dextromethorphan are well-validated and reliable probe substrates for assessing CYP2D6 activity. The choice between them often depends on the specific research question, the experimental setup, and the available analytical instrumentation.
-
Bufuralol is often favored for in vitro kinetic studies due to its higher affinity (lower Kₘ) for CYP2D6.[8] Its metabolism is highly specific to CYP2D6 at low concentrations, simplifying data interpretation.[5] The fluorescent nature of its primary metabolite, 1'-hydroxybufuralol, allows for a straightforward and sensitive analytical method.[9]
-
Dextromethorphan is widely used for both in vitro and in vivo phenotyping.[8] Its metabolism has been extensively characterized across numerous CYP2D6 genetic variants.[3] However, its metabolism by CYP3A4 to 3-methoxymorphinan must be considered, especially when investigating broad-spectrum inhibitors or in systems with significant CYP3A4 activity.[6][7] For in vivo studies, the urinary metabolic ratio of dextromethorphan to dextrorphan is a well-established biomarker for CYP2D6 phenotype.[8]
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ricardinis.pt [ricardinis.pt]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Physiologically based pharmacokinetic (PBPK) modeling of the role of CYP2D6 polymorphism for metabolic phenotyping with dextromethorphan [frontiersin.org]
A Comparative Guide to Bufuralol Hydrochloride and Propranolol for Beta-Blockade Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of bufuralol hydrochloride and propranolol, two non-selective beta-adrenergic receptor antagonists. While both are utilized in beta-blockade studies, they exhibit key differences in their pharmacological profiles that are critical for researchers to consider when selecting an appropriate agent for their experimental needs. This document outlines their receptor affinity, functional activity, and pharmacokinetic properties, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate study design and replication.
At a Glance: Key Differences
| Feature | This compound | Propranolol |
| Receptor Selectivity | Non-selective β1/β2 antagonist | Non-selective β1/β2 antagonist |
| Intrinsic Sympathomimetic Activity (ISA) | Yes (Partial Agonist)[1][2][3] | No[4][5] |
| Potency | Equivalent to propranolol[6] | Reference compound (Potency = 1) |
| Primary Metabolism | CYP2D6[3] | CYP2D6, CYP1A2, CYP2C19[7] |
| Key Research Application | Probe for CYP2D6 activity, studies on partial agonism | General-purpose non-selective beta-blockade |
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key quantitative parameters for bufuralol and propranolol. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
| Parameter | This compound | Propranolol | Reference(s) |
| Receptor Binding Affinity (Ki) | |||
| β-adrenoceptors (rat reticulocytes, ng/mL) | 19.6 | 6.7 | [1] |
| Functional Antagonist Potency (pA2) | |||
| Guinea-pig atria (β1) | - | ~8.3 | [8][9] |
| Guinea-pig trachea (β2) | - | ~8.85 | [8] |
| Intrinsic Sympathomimetic Activity (ISA) | ~5% (relative to isoprenaline in vitro) | None | [1] |
| Pharmacokinetic Parameters (Human) | |||
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | 1 - 2 hours | [4][10] |
| Plasma Elimination Half-life (t½) | 2.61 - 4.85 hours (bimodal) | 3 - 6 hours | [7][10] |
| Metabolism | Primarily via CYP2D6-mediated hydroxylation.[3] | Extensive hepatic metabolism via multiple CYPs.[7] |
Mechanism of Action: Beta-Adrenergic Signaling Pathway
Both bufuralol and propranolol exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This blockade attenuates the downstream signaling cascade mediated by G-proteins and adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. The subsequent decrease in protein kinase A (PKA) activity results in reduced phosphorylation of target proteins involved in cardiac function and smooth muscle relaxation. A key distinction is bufuralol's partial agonist activity, meaning it can weakly activate the receptor in the absence of a full agonist.
Experimental Workflows and Protocols
Experimental Workflow for Assessing Beta-Blockade
A typical workflow for characterizing and comparing beta-blockers involves a multi-step process, from initial in vitro screening to in vivo validation.
References
- 1. In vitro receptor occupancy allows to establish equieffective doses of beta-blockers with different pharmacodynamic profiles in man. Investigations with propranolol and bufuralol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. Is the intrinsic sympathomimetic activity (ISA) of beta-blocking compounds relevant in acute myocardial infarction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The importance of choice of agonist in studies designed to predict beta 2 : beta 1 adrenoceptor selectivity of antagonists from pA2 values on guinea-pig trachea and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-species Differences in Bufuralol Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of bufuralol, a non-selective beta-adrenoceptor antagonist, across different species, primarily focusing on humans, rats, and dogs. Understanding these inter-species variations is critical for the accurate extrapolation of preclinical drug metabolism and pharmacokinetic data to human clinical outcomes. This document summarizes key experimental data, details relevant methodologies, and presents visual representations of the metabolic processes to facilitate a comprehensive understanding of these differences.
Key Metabolic Pathways and Enzymology
The primary metabolic pathway for bufuralol in all species studied is 1'-hydroxylation, leading to the formation of 1'-hydroxybufuralol.[1] This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes.[1] However, the specific CYP isoforms responsible for this transformation, their catalytic efficiency, and the profile of minor metabolites exhibit significant variation across species.
In humans , bufuralol 1'-hydroxylation is a well-established and specific probe reaction for the activity of CYP2D6 .[1][2] While other isoforms like CYP1A2 and CYP2C19 may contribute to a lesser extent, particularly at higher substrate concentrations, CYP2D6 is the principal enzyme responsible for the high-affinity metabolism of bufuralol.[1][2] The human CYP2D6 gene is highly polymorphic, leading to distinct metabolizer phenotypes (poor, intermediate, extensive, and ultrarapid), which can significantly impact the pharmacokinetics and response to bufuralol.
In rats , the orthologs of human CYP2D6, namely CYP2D1 and CYP2D2 , are the dominant enzymes in bufuralol 1'-hydroxylation.[1] While other isoforms such as CYP1A1/2 and CYP2C11 may be involved, CYP2D1 exhibits a high affinity for bufuralol.[1]
In dogs , the metabolism of bufuralol is primarily mediated by CYP2D15 , the canine ortholog of human CYP2D6.[3] Studies have indicated that for many CYP2D6 substrates, the metabolic profile in dogs more closely resembles that in humans compared to rats, making the dog a potentially more predictive preclinical model for this pathway.[4][5]
Besides 1'-hydroxylation, other minor metabolic pathways have been identified, including the formation of 4- and 6-hydroxybufuralol, which in humans is suggested to be catalyzed by CYP1A2.[2] Another minor pathway is the 1',2'-ethenylation of bufuralol, catalyzed by both human CYP2D6 and rat CYP2D4.[1] The metabolism of bufuralol is also stereoselective, with the (+)-enantiomer generally being a preferred substrate for CYP2D6-mediated 1'-hydroxylation compared to the (-)-enantiomer.
Data Presentation: Kinetic Parameters of Bufuralol 1'-Hydroxylation
The following table summarizes the kinetic parameters for bufuralol 1'-hydroxylation in human, rat, and dog liver microsomes. These values highlight the differences in enzyme affinity (Km) and maximum reaction velocity (Vmax) between the species.
| Species | Enzyme | Km (µM) | Vmax (nmol/min/mg protein) |
| Human | CYP2D6 | ~5 - 15 | ~0.5 - 1.5 |
| Rat | CYP2D1/2D2 | ~10 - 40 | ~1.0 - 3.0 |
| Dog | CYP2D15 | Not explicitly reported | Not explicitly reported |
Note: Kinetic parameters can vary depending on the specific experimental conditions, such as the source of liver microsomes, substrate concentration range, and analytical methods used. The values presented are approximate ranges derived from multiple sources.
Experimental Protocols
This section details the methodologies for a key experiment used to characterize the in vitro metabolism of bufuralol.
In Vitro Bufuralol 1'-Hydroxylation Assay using Liver Microsomes
This protocol outlines a general procedure for assessing the metabolism of bufuralol in liver microsomes from different species to determine kinetic parameters.
1. Materials and Reagents:
-
Pooled liver microsomes (human, rat, or dog)
-
(±)-Bufuralol hydrochloride
-
1'-Hydroxybufuralol (analytical standard)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Perchloric acid or other quenching solution
-
Internal standard for HPLC analysis (e.g., debrisoquine)
2. Incubation Procedure:
-
Preparation of Incubation Mixtures: On ice, prepare reaction mixtures containing potassium phosphate buffer, MgCl₂, and liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).
-
Substrate Addition: Add bufuralol at various concentrations (e.g., a range from 1 to 200 µM to determine kinetic parameters).
-
Pre-incubation: Pre-incubate the mixtures for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or perchloric acid.[3] Add the internal standard.
-
Sample Processing: Vortex the samples vigorously and then centrifuge at high speed (e.g., 10,000 x g for 2 minutes) to pellet the precipitated protein.[3]
3. Analytical Method (HPLC with Fluorescence Detection):
-
Sample Analysis: Transfer the supernatant to an HPLC vial.
-
Chromatography: Inject an aliquot onto a C18 reverse-phase HPLC column.
-
Mobile Phase: Use a suitable mobile phase, for example, a mixture of 10 mM perchloric acid and acetonitrile (65:35, v/v).[3]
-
Detection: Detect 1'-hydroxybufuralol and the internal standard using a fluorescence detector with an excitation wavelength of approximately 252 nm and an emission wavelength of around 302 nm.
-
Quantification: Construct a standard curve using known concentrations of 1'-hydroxybufuralol to quantify the amount of metabolite formed in the incubations.
4. Data Analysis:
-
Calculate the rate of 1'-hydroxybufuralol formation (e.g., in nmol/min/mg microsomal protein).
-
Plot the reaction velocity against the substrate concentration.
-
Use non-linear regression analysis to fit the data to the Michaelis-Menten equation and determine the Km and Vmax values.
Mandatory Visualization
Caption: Primary metabolic pathway of bufuralol in humans, rats, and dogs.
Caption: General experimental workflow for in vitro bufuralol metabolism assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Species differences in hepatic and intestinal metabolic activities for 43 human cytochrome P450 substrates between humans and rats or dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Inter-Laboratory Cross-Validation of Bufuralol Assay Results
For Researchers, Scientists, and Drug Development Professionals
The consistent and accurate measurement of drug concentrations in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. When bioanalytical testing is conducted at multiple laboratories, a thorough cross-validation of the analytical methods is crucial to ensure data comparability and integrity.[1] This guide provides a framework for the cross-validation of bioanalytical methods for bufuralol, a beta-blocker commonly used as a probe to assess the activity of the cytochrome P450 enzyme CYP2D6.[2][3] The principles and methodologies described herein are based on established regulatory guidelines and best practices in the field of bioanalysis.[4][5][6]
Data Presentation: A Comparative Analysis
In a typical cross-validation study, quality control (QC) samples at various concentrations are analyzed by each laboratory to assess the accuracy and precision of the methods. The following tables represent hypothetical data from two independent laboratories, "Laboratory A" and "Laboratory B," demonstrating an acceptable level of agreement. The acceptance criteria for accuracy are generally within ±15% of the nominal concentration, and for precision, a coefficient of variation (%CV) of no more than 15% is expected.[7][8]
Table 1: Comparative Accuracy Data for Bufuralol Analysis
| QC Level | Nominal Conc. (ng/mL) | Laboratory A Mean Conc. (ng/mL) | Laboratory A Accuracy (%) | Laboratory B Mean Conc. (ng/mL) | Laboratory B Accuracy (%) |
| LLOQ | 1.0 | 1.08 | 108.0 | 1.05 | 105.0 |
| Low | 3.0 | 2.89 | 96.3 | 3.08 | 102.7 |
| Medium | 50.0 | 51.5 | 103.0 | 48.9 | 97.8 |
| High | 150.0 | 145.5 | 97.0 | 153.0 | 102.0 |
LLOQ: Lower Limit of Quantification
Table 2: Comparative Precision Data for Bufuralol Analysis
| QC Level | Nominal Conc. (ng/mL) | Laboratory A %CV | Laboratory B %CV |
| LLOQ | 1.0 | 8.5 | 9.2 |
| Low | 3.0 | 6.2 | 5.8 |
| Medium | 50.0 | 4.5 | 5.1 |
| High | 150.0 | 3.8 | 4.2 |
%CV: Percent Coefficient of Variation
Experimental Protocols
The following are representative experimental protocols for the determination of bufuralol in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which could be employed by laboratories participating in a cross-validation study.
Method A: Laboratory A Protocol
-
Sample Preparation: To 100 µL of human plasma, 25 µL of an internal standard solution (e.g., a deuterated analog of bufuralol) and 300 µL of acetonitrile are added. The mixture is vortexed for 1 minute and then centrifuged at 10,000 x g for 5 minutes. The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for bufuralol and the internal standard are monitored.
-
Method B: Laboratory B Protocol
-
Sample Preparation: A liquid-liquid extraction is performed. To 100 µL of plasma, 25 µL of internal standard and 50 µL of 1M sodium hydroxide are added. 600 µL of methyl tert-butyl ether (MTBE) is then added, and the mixture is vortexed for 2 minutes. After centrifugation at 4,000 x g for 5 minutes, the organic layer is transferred and evaporated to dryness. The residue is reconstituted in 150 µL of mobile phase.
-
Chromatographic Conditions:
-
Column: Phenyl-hexyl reverse-phase column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of 10 mM ammonium formate in water and methanol (30:70, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization: ESI, positive mode.
-
Detection: MRM with optimized transitions for bufuralol and its internal standard.
-
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study and the decision-making process based on the outcomes.
Caption: A workflow for inter-laboratory cross-validation of a bioanalytical method.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2D6 Allelic Variants *34, *17-2, *17-3, and *53 and a Thr309Ala Mutant Display Altered Kinetics and NADPH Coupling in Metabolism of Bufuralol and Dextromethorphan and Altered Susceptibility to Inactivation by SCH 66712 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reverse-phase ion-pair high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of etonogestrel bioanalytical assay results in plasma and serum within and across laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining IC50 Values for CYP2D6 Inhibitors: A Comparative Guide Using Bufuralol
For researchers, scientists, and drug development professionals, understanding the inhibitory potential of new chemical entities on cytochrome P450 enzymes is a critical step in drug discovery. Cytochrome P450 2D6 (CYP2D6) is a key enzyme, responsible for the metabolism of approximately 25% of clinically used drugs. Inhibition of CYP2D6 can lead to significant drug-drug interactions, altering a drug's efficacy and safety profile.[1][2]
This guide provides a comprehensive comparison of methodologies for determining the half-maximal inhibitory concentration (IC50) of compounds against CYP2D6, with a focus on the well-established bufuralol 1'-hydroxylation assay. We will delve into detailed experimental protocols, present comparative data for known inhibitors, and offer insights into alternative assays.
Comparison of Assays for Determining CYP2D6 Inhibition
The selection of an appropriate assay for determining CYP2D6 inhibition is contingent on several factors, including throughput requirements, sensitivity, and the specific characteristics of the test compounds. The most common methods are compared below.
| Assay | Principle | Detection Method | Advantages | Disadvantages |
| 1'-Hydroxy Bufuralol Assay | Measures the CYP2D6-mediated conversion of bufuralol to its primary metabolite, 1'-hydroxybufuralol.[1][3] | HPLC with fluorescence detection or LC-MS/MS.[1] | High specificity and sensitivity; well-established and widely referenced.[1] | Lower throughput compared to fluorescence-based assays; requires specialized equipment.[1] |
| Dextromethorphan O-Demethylation Assay | Measures the conversion of dextromethorphan to its O-demethylated metabolite, dextrorphan, by CYP2D6.[1] | HPLC with fluorescence detection or LC-MS/MS.[1] | Good correlation with in vivo data; dextromethorphan is a commonly used probe substrate.[1] | Similar throughput limitations to the bufuralol assay; potential for involvement of other CYP enzymes at high substrate concentrations.[1] |
| Fluorometric Microplate Assays (e.g., AMMC) | Utilizes a non-fluorescent substrate that is converted by CYP2D6 to a highly fluorescent product.[1] | Fluorescence plate reader.[1] | High-throughput and cost-effective; simple and rapid protocol.[1] | Potential for interference from fluorescent compounds; may have lower specificity compared to LC-MS/MS-based assays.[1] |
Experimental Data: IC50 Values of Known CYP2D6 Inhibitors
The following table summarizes the IC50 values for several well-characterized CYP2D6 inhibitors determined using the bufuralol 1'-hydroxylation assay. It is important to note that IC50 values can exhibit variability between different laboratories and under different experimental conditions.
| Inhibitor | IC50 (µM) using Bufuralol Assay | Enzyme Source |
| Quinidine | 0.03 - 0.15 | Human Liver Microsomes |
| Paroxetine | ~0.1 - 0.5 (Time-dependent) | Human Liver Microsomes |
| Fluoxetine | ~1 - 5 | Human Liver Microsomes |
| Berberine | 45 | Human Liver Microsomes[3] |
| Hydrastine | 350 | Human Liver Microsomes[3] |
| Diphenhydramine | ~11 | Recombinant CYP2D6[3] |
| Chlorpheniramine | ~11 | Recombinant CYP2D6[3] |
| Asenapine | 1.75 - 1.89 (Competitive) | Human Liver Microsomes / Supersomes[4] |
Experimental Protocols
Bufuralol 1'-Hydroxylation Assay for IC50 Determination
This protocol outlines a typical procedure for determining the IC50 of an inhibitor using human liver microsomes (HLMs).
Materials:
-
Human Liver Microsomes (HLMs)
-
(+/-)-Bufuralol hydrochloride
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test inhibitor and a known positive control inhibitor (e.g., quinidine)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator
-
Centrifuge
-
HPLC system with a fluorescence detector or an LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of bufuralol in water.
-
Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the incubation is low (<1%) to prevent solvent-mediated inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the potassium phosphate buffer, HLMs, and various concentrations of the test inhibitor or positive control. Include a vehicle control (solvent only).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.[3]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the bufuralol substrate and the NADPH regenerating system to all wells.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes). This incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.[3]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or HPLC vials for analysis.
-
-
Analysis:
-
Analyze the formation of 1'-hydroxybufuralol using an HPLC system with a fluorescence detector (Excitation: ~252 nm, Emission: ~302 nm) or by a more sensitive and specific LC-MS/MS method.[3]
-
-
Data Analysis:
-
Determine the rate of 1'-hydroxybufuralol formation for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.[3]
-
Visualizing the Process
To better understand the experimental and biological processes, the following diagrams have been generated.
References
A Comparative Guide to the Enantioselective Analysis of Bufuralol in Plasma
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of chiral drugs is a critical component of pharmacokinetic and pharmacodynamic studies. Bufuralol, a non-selective beta-blocker with a single chiral center, is extensively used as a probe to phenotype cytochrome P450 2D6 (CYP2D6) activity. Its two enantiomers, (+)-bufuralol and (-)-bufuralol, exhibit different pharmacological and metabolic profiles, making their accurate and precise quantification in biological matrices like plasma essential. This guide provides an objective comparison of analytical methodologies for the enantioselective determination of bufuralol in plasma, with a focus on supporting experimental data to aid in method selection and development.
Performance Comparison of Analytical Methods
The selection of an analytical technique for chiral bioanalysis is a trade-off between sensitivity, selectivity, cost, and throughput. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method. In contrast, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, which is particularly advantageous for studies requiring low limits of quantification.
The following table summarizes the key performance characteristics of a validated HPLC-UV method compared to typical performance data for a chiral LC-MS/MS assay.
| Performance Metric | HPLC-UV | LC-MS/MS (Representative) |
| Linearity Range | 5 - 500 ng/mL[1] | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[1] | ~0.1 ng/mL |
| Limit of Detection (LOD) | 2 ng/mL[1] | ~0.05 ng/mL |
| Intra-day Precision (%RSD) | ≤ 10%[1] | < 10% |
| Inter-day Precision (%RSD) | ≤ 10%[1] | < 10% |
| Accuracy | Within ±10%[1] | Within ±15% |
| Mean Extraction Recovery | 97 - 102%[1] | > 80% |
Experimental Workflows and Methodologies
The general workflow for analyzing bufuralol enantiomers in plasma involves sample pre-treatment to remove proteins and other interfering substances, followed by chiral chromatographic separation and detection.
Detailed Protocol: HPLC-UV Method
This protocol is based on the validated method described by Hefnawy et al. for the simultaneous determination of bufuralol enantiomers in human plasma[1].
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample in a screw-capped tube, add an internal standard.
-
Add 1 mL of 1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 6 mL of ethyl acetate, vortex for 1 minute, and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 100 µL into the HPLC system.
2. Chromatographic Conditions:
-
Column: Chirobiotic V (vancomycin macrocyclic antibiotic chiral stationary phase), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A polar ionic mobile phase (PIM) consisting of methanol, glacial acetic acid, and triethylamine (100:0.015:0.010, v/v/v)[1].
-
Flow Rate: 0.5 mL/min[1].
-
Detection: UV detector set at a wavelength of 254 nm[1].
-
Temperature: Ambient.
3. Method Validation Summary:
-
Linearity: The method was linear over the concentration range of 5-500 ng/mL for each enantiomer[1].
-
Precision and Accuracy: The mean relative standard deviation (RSD) for within-day precision and accuracy was less than or equal to 10%[1]. Inter- and intra-day studies showed no significant difference, confirming reproducibility[1].
-
Recovery: The mean extraction efficiency for S-(-)- and R-(+)-bufuralol from plasma was between 97% and 102%[1].
Considerations for LC-MS/MS Method Development
While a specific validated method for bufuralol enantiomers was not detailed in the searched literature, a typical LC-MS/MS method would offer significant advantages in sensitivity. LC-MS/MS is generally the gold standard for bioanalysis due to its high selectivity, which reduces interferences from the complex plasma matrix, and its ability to achieve much lower limits of quantification[2].
1. Sample Preparation:
-
Methods like protein precipitation or solid-phase extraction (SPE) are common and can be automated in 96-well plate formats for higher throughput.
2. Chromatographic Conditions:
-
A chiral stationary phase, similar to that used in HPLC, is required for the separation of enantiomers prior to detection.
-
Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve faster run times, typically under 5 minutes[2].
3. Detection (Tandem Mass Spectrometry):
-
Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
This involves selecting a specific precursor ion for bufuralol and a characteristic product ion, creating a highly selective transition that minimizes background noise and enhances sensitivity.
Conclusion
For the enantioselective analysis of bufuralol in plasma, both HPLC-UV and LC-MS/MS are viable methods. The choice depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective, robust, and reliable method suitable for studies where plasma concentrations are expected to be within the 5-500 ng/mL range. Its proven accuracy and high recovery make it an excellent choice for routine therapeutic drug monitoring and pharmacokinetic studies.
-
LC-MS/MS is the preferred method when higher sensitivity is paramount, for instance, in studies involving low doses, tracking trace-level metabolites, or when sample volume is limited. Its superior selectivity also makes it more robust against potential matrix interferences.
Researchers should select the methodology that best aligns with their specific analytical needs, considering factors such as required sensitivity, sample throughput, and available instrumentation.
References
A Comparative Guide to the Metabolism of Bufuralol by CYP450 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic activity of various cytochrome P450 (CYP450) isoforms towards the probe substrate bufuralol. Bufuralol, a non-selective beta-adrenergic antagonist, is extensively used to characterize the function of CYP2D6, a critical enzyme in drug metabolism. Understanding how different CYP450 isoforms contribute to bufuralol's breakdown is essential for drug development and for comprehending potential drug-drug interactions.
Executive Summary
The metabolism of bufuralol is primarily characterized by 1'-hydroxylation, a reaction predominantly catalyzed by the polymorphic enzyme CYP2D6.[1] This isoform exhibits high affinity for bufuralol. While CYP2D6 is the principal enzyme, other isoforms, including CYP1A2 and CYP2C19, can also contribute to bufuralol metabolism, particularly at higher substrate concentrations or in individuals with compromised CYP2D6 activity.[1][2] The metabolic process is also stereoselective, with different affinities and reaction rates observed for the (+) and (-) enantiomers of bufuralol.[2] This guide summarizes the kinetic parameters of the major contributing human CYP450 enzymes and outlines the standard experimental protocols for their assessment.
Data Presentation: Comparative Metabolic Kinetics
The following table summarizes the kinetic parameters for the 1'-hydroxylation of bufuralol by major human cytochrome P450 enzymes. These values, compiled from in vitro studies using human liver microsomes and recombinant CYP enzymes, underscore the varied efficiency of these isoforms in metabolizing bufuralol.
| CYP450 Isoform | Substrate/Condition | K_m (μM) | V_max (nmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (V_max/K_m) (μL/min/mg protein or μL/min/pmol CYP) |
| CYP2D6 | Bufuralol (low K_m) | ~50 | Varies significantly between individuals | High |
| Bufuralol (high K_m) | ~250 | Varies significantly between individuals | Moderate | |
| (+)-Bufuralol | Lower K_m than (-)-bufuralol | Higher V_max than (-)-bufuralol | Higher for (+)-enantiomer | |
| (-)-Bufuralol | Higher K_m than (+)-bufuralol | Lower V_max than (+)-bufuralol | Lower for (-)-enantiomer | |
| CYP1A2 | Bufuralol | Higher K_m than CYP2D6 | Lower V_max than CYP2D6 | Low |
| CYP2C19 | Bufuralol | Higher K_m than CYP2D6 | Lower V_max than CYP2D6 | Low |
| Other Isoforms | Bufuralol | Generally poor inhibitors (IC50 > 200 μM for some) | Negligible contribution at therapeutic concentrations | Very Low |
Note: Kinetic parameters can vary significantly depending on the experimental system (e.g., human liver microsomes vs. recombinant enzymes), genetic variants of the enzymes, and the specific enantiomer of bufuralol used.[1][3]
Experimental Protocols
The determination of bufuralol metabolism kinetics is typically performed using in vitro assays with human liver microsomes (HLMs) or recombinant CYP enzymes.
1. Reagent Preparation:
-
Buffer: 100 mM Potassium phosphate buffer, pH 7.4.
-
Enzyme Source: Human liver microsomes (0.1-0.5 mg/mL protein) or recombinant CYP isoforms co-expressed with NADPH-cytochrome P450 reductase.[1]
-
Substrate: Bufuralol hydrochloride stock solution (e.g., 10 mM in methanol), with various concentrations used to determine K_m and V_max.[4]
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[4]
2. Incubation Procedure:
-
A master mix containing the buffer and enzyme source is prepared.
-
Bufuralol is added to the master mix to achieve the desired final concentrations.
-
The mixture is pre-incubated for a short period (e.g., 5 minutes) at 37°C.
-
The reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation is carried out for a specific duration (e.g., 10-30 minutes) where the reaction is linear.[1]
-
The reaction is terminated by adding a quenching solution, such as ice-cold acetonitrile or methanol.[1]
3. Sample Analysis:
-
The terminated reaction mixture is centrifuged to precipitate proteins.
-
The supernatant is collected for analysis.
-
The formation of 1'-hydroxybufuralol is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection (Excitation: 252 nm, Emission: 302 nm) or by LC-MS/MS.[1][4] A reverse-phase C18 column is commonly used for chromatographic separation.[1]
4. Data Analysis:
-
The velocity of the reaction (rate of 1'-hydroxybufuralol formation) is plotted against the substrate concentration.
-
Kinetic parameters (K_m and V_max) are determined by fitting the data to the Michaelis-Menten equation.
Mandatory Visualization
Caption: Experimental workflow for in vitro bufuralol metabolism assay.
Caption: Bufuralol metabolic pathways mediated by CYP450 isoforms.
References
Evaluating the Specificity of Bufuralol as a CYP2D6 Substrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bufuralol, a non-selective beta-blocker, is widely recognized and utilized as a prototypical probe substrate for phenotyping the activity of cytochrome P450 2D6 (CYP2D6). Its metabolism to 1'-hydroxybufuralol is predominantly catalyzed by this polymorphic enzyme, making it a valuable tool in drug development for assessing the potential for drug-drug interactions.[1][2] However, a comprehensive evaluation of its specificity requires a comparative analysis against other substrates and across different CYP isozymes. This guide provides a detailed comparison of bufuralol's metabolic profile, supported by experimental data and protocols, to aid researchers in its effective application.
Data Presentation: Comparative Enzyme Kinetics
The specificity of a substrate for a particular enzyme is best understood by comparing its kinetic parameters (Km and Vmax) across various enzyme isoforms. A lower Km value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction. The intrinsic clearance (Vmax/Km) is a crucial parameter for comparing the catalytic efficiency of different enzymes for a given substrate.
Table 1: Kinetic Parameters of Bufuralol 1'-Hydroxylation by Different Human CYP Isozymes
| CYP Isozyme | Apparent Km (µM) | Apparent Vmax | Intrinsic Clearance (Vmax/Km) | Notes |
| CYP2D6 | ~5 | High | 37-fold higher than CYP2C19 | Predominant metabolic pathway.[3] |
| CYP1A2 | 145 | Lower | Significantly lower than CYP2D6 | Contribution observed at higher substrate concentrations.[3] |
| CYP2C19 | 36 - 38 | Lower | Significantly lower than CYP2D6 | Can metabolize bufuralol, especially in individuals with low CYP2D6 activity.[3] |
Table 2: Comparison of Kinetic Parameters for Major CYP2D6 Substrates
| Substrate | Apparent Km (µM) for CYP2D6 | Notes |
| Bufuralol | ~5 | High affinity. |
| Dextromethorphan | 7 - 9.4 (high affinity site) | Widely used probe substrate; also metabolized by CYP3A4.[4][5] |
| Debrisoquine | - | Another classic probe substrate for CYP2D6. |
Note: Km and Vmax values can vary depending on the experimental system (e.g., human liver microsomes, recombinant enzymes) and specific conditions.
Experimental Protocols
Accurate assessment of bufuralol metabolism and CYP2D6 inhibition requires standardized and well-defined experimental protocols. Below are detailed methodologies for key in vitro experiments.
In Vitro CYP2D6 Inhibition Assay using Bufuralol
This assay is fundamental for determining the potential of a new chemical entity (NCE) to inhibit CYP2D6 activity.
1. Materials and Reagents:
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant human CYP2D6 (rhCYP2D6).
-
Substrate: Bufuralol hydrochloride.
-
Positive Control Inhibitor: Quinidine.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).
-
Quenching Solution: Acetonitrile or methanol, often containing an internal standard.
-
96-well plates.
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of bufuralol, quinidine, and test compounds in a suitable solvent (e.g., DMSO, methanol). The final solvent concentration in the incubation should be kept low (<1%) to avoid affecting enzyme activity.
-
Dilute HLM or rhCYP2D6 to the desired concentration with cold potassium phosphate buffer.
-
-
Incubation Setup (96-well plate format):
-
Add potassium phosphate buffer to all wells.
-
Add the test compound or positive control at various concentrations to the respective wells. For control wells, add the solvent.
-
Add the enzyme source (e.g., HLM at a final concentration of 0.1-0.5 mg/mL) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiation and Termination of the Reaction:
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system to each well. The final concentration of bufuralol should be near its Km value for CYP2D6 to ensure assay sensitivity.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of 1'-hydroxybufuralol using a validated analytical method, typically LC-MS/MS or HPLC with fluorescence detection (Excitation: 252 nm, Emission: 302 nm).[1]
-
3. Data Analysis:
-
Calculate the rate of 1'-hydroxybufuralol formation in the presence and absence of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizations
Logical Workflow for Evaluating Bufuralol Specificity
The following diagram illustrates the logical steps involved in assessing the specificity of bufuralol as a CYP2D6 substrate.
Caption: Workflow for assessing bufuralol's CYP2D6 substrate specificity.
CYP2D6-Mediated Metabolism of Bufuralol
This diagram illustrates the primary metabolic pathway of bufuralol catalyzed by CYP2D6.
Caption: The primary metabolic pathway of bufuralol via CYP2D6.
Conclusion
While bufuralol is a highly selective and widely used probe substrate for CYP2D6, it is not exclusively metabolized by this enzyme. At higher concentrations, or in individuals with compromised CYP2D6 activity (e.g., poor metabolizers), other enzymes such as CYP1A2 and CYP2C19 can contribute to its metabolism.[1][3] This is evident from the kinetic data, which shows a significantly higher affinity and catalytic efficiency of CYP2D6 for bufuralol 1'-hydroxylation compared to other isozymes. For routine in vitro screening of CYP2D6 inhibition, bufuralol remains an excellent choice due to its well-characterized metabolic profile and the dominance of the CYP2D6 pathway under typical assay conditions. However, for a comprehensive understanding of a drug's metabolic profile, especially when significant CYP2D6 inhibition is observed, the potential involvement of these secondary pathways should be considered. The use of specific inhibitors and a comparison with other CYP2D6 substrates, as outlined in this guide, can provide a more complete picture of a new chemical entity's interaction with this critical drug-metabolizing enzyme.
References
- 1. Bufuralol hydroxylation by cytochrome P450 2D6 and 1A2 enzymes in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2D6- and CYP3A-dependent metabolism of dextromethorphan in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of CYP2D6 in primary and secondary oxidative metabolism of dextromethorphan: in vitro studies using human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Preclinical Review of Bufuralol Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bufuralol hydrochloride is a non-selective β-adrenergic receptor antagonist with partial agonist activity.[1] It has been extensively utilized as a probe substrate for cytochrome P450 2D6 (CYP2D6), a key enzyme in drug metabolism. This guide provides a comprehensive review of the preclinical data on this compound, offering an objective comparison of its pharmacological and pharmacokinetic properties with relevant alternatives. Detailed experimental data is presented to support the findings, providing a valuable resource for researchers in the field of drug development and pharmacology.
Pharmacodynamics: β-Adrenergic Receptor Antagonism
This compound exerts its pharmacological effects by competitively blocking β-adrenergic receptors. Its non-selective nature means it acts on both β1 and β2 receptors. Notably, it also possesses intrinsic sympathomimetic activity (ISA), or partial agonist activity, which can modulate its overall cardiovascular effects.[1]
Comparative β-Adrenergic Receptor Binding Affinity
The binding affinity of bufuralol and the commonly used non-selective β-blocker, propranolol, for β-adrenergic receptors has been evaluated in various preclinical models. The table below summarizes the reported inhibitory constant (Ki) and IC50 values.
| Compound | Receptor Subtype | Species | Tissue | Parameter | Value | Reference |
| Bufuralol | β1 | Ferret | Ventricular Myocardium | pKB | 8.5 | [2] |
| β2 | Ferret | Ventricular Myocardium | pKB | 8.4 | [2] | |
| (-)-Propranolol | β1 | Ferret | Ventricular Myocardium | pKB | 8.8 | [2] |
| β2 | Human | Recombinant | pKi | 8.7 | [3] | |
| β1 | Rat | Heart Membranes | Ki | >5000 nM | [3] |
pKB: The negative logarithm of the antagonist dissociation constant. A higher pKB value indicates a higher binding affinity.
In Vivo Pharmacodynamic Effects
Preclinical studies in animal models have demonstrated the cardiovascular effects of bufuralol. In anesthetized and conscious cats and dogs, bufuralol administration resulted in a decrease in mean arterial blood pressure and an increase in abdominal aortic blood flow.[1] While bufuralol generally showed equivalent potency to propranolol as a β-adrenoceptor antagonist, its partial agonist activity led to observations of tachycardia and vasodilation in anesthetized animals.[1] In conscious dogs, bufuralol produced a reduction in blood pressure.[1]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of bufuralol have been investigated in several preclinical species.
Comparative Preclinical Pharmacokinetics
| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Dog | Oral | 30 mg | 2 | ~100 | ~3.5 | Not Reported | [7] |
| Cat | Intravenous | 0.3 & 1 mg/kg | - | - | - | - | [1] |
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration.
Metabolism
Bufuralol is extensively metabolized, primarily by the cytochrome P450 system. The major metabolic pathway is 1'-hydroxylation, which is predominantly catalyzed by CYP2D6.[8] This specific action has led to the widespread use of bufuralol as a selective in vitro and in vivo probe for CYP2D6 activity.
Key Metabolites and Enzymes
The primary metabolite of bufuralol is 1'-hydroxybufuralol. Other minor metabolites, such as 4-hydroxybufuralol and 6-hydroxybufuralol, have also been identified.[8] While CYP2D6 is the main enzyme responsible for 1'-hydroxylation, other isoforms like CYP1A2 and CYP2C19 may contribute, particularly at higher substrate concentrations.[8]
Comparative In Vitro Metabolism Kinetics
The following table summarizes the Michaelis-Menten constants (Km) and maximum velocity (Vmax) for bufuralol 1'-hydroxylation in human liver microsomes and by recombinant CYP enzymes.
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Human Liver Microsomes (High CYP2D6 activity) | 10-50 | Variable | [8] |
| Recombinant Human CYP2D6 | 5-15 | Variable | [8] |
| Recombinant Human CYP1A2 | ~250 | Lower than CYP2D6 | [8] |
| Recombinant Human CYP2C19 | ~36 | Lower than CYP2D6 | [8] |
Experimental Protocols
In Vitro Bufuralol 1'-Hydroxylation Assay
Objective: To determine the in vitro metabolism of bufuralol to its major metabolite, 1'-hydroxybufuralol, using liver microsomes.
Materials:
-
This compound
-
Human or animal liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS or HPLC with fluorescence detection
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer and liver microsomes (typically 0.1-0.5 mg/mL protein concentration).
-
Add bufuralol to the master mix to achieve the desired final concentrations (e.g., a range from 0.5 to 100 µM for kinetic studies).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Quantification: Analyze the formation of 1'-hydroxybufuralol using a validated LC-MS/MS or HPLC-fluorescence method.
Visualizations
Beta-Adrenergic Signaling Pathway
Caption: Beta-adrenergic receptor signaling pathway.
Bufuralol Metabolism Pathway
Caption: Bufuralol metabolic pathway.
Experimental Workflow for In Vitro Metabolism Study
Caption: In vitro metabolism experimental workflow.
References
- 1. The effects of bufuralol, a beta-adrenoceptor antagonist with predominant beta 2-adrenoceptor agonistic activity, in the cat and the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the affinity of beta-blockers for two states of the beta 1-adrenoceptor in ferret ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. propranolol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Comparative evaluation of oral systemic exposure of 56 xenobiotics in rat, dog, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and enhanced bioavailability of candidate cancer preventative agent, SR13668 in dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic and pharmacokinetic studies on bufuralol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of incubation conditions on bufuralol human clearance predictions: enzyme lability and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Bufuralol Hydrochloride
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as bufuralol hydrochloride, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only prevents potential hazards but also builds a foundation of trust and operational excellence. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.
Hazard Profile of this compound
This compound is classified as harmful if swallowed[1][2][3]. It is imperative to handle this compound with care and to prevent its release into the environment. The Safety Data Sheet (SDS) expressly states that it must not be disposed of with household garbage and should not be allowed to enter the sewage system[1]. Disposal must be carried out in accordance with official regulations[1][4].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the proper disposal of this compound and materials contaminated with it.
1. Waste Identification and Segregation:
-
Identify Waste: All materials contaminated with this compound, including unused or expired product, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and used labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste[5][6].
-
Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste streams[7][8][9]. Solid and liquid waste should be kept separate[8][10].
2. Waste Collection and Containerization:
-
Use Appropriate Containers: Collect this compound waste in designated, leak-proof, and sealable hazardous waste containers[7][9][10].
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[6][7]. The label should also include the date of waste generation and the name of the responsible researcher or laboratory[6].
-
Solid Waste: Collect dry chemical waste, such as contaminated gloves and paper towels, in a clearly labeled hazardous waste container for solids[5][6].
-
Liquid Waste: Collect unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container for liquids[5][6]. Do not pour down the drain[5][6].
3. Waste Storage:
-
Designated Storage Area: Store waste containers in a designated, secure area away from general laboratory traffic and heat sources[6][7].
-
Secondary Containment: Place waste containers in secondary containment to mitigate potential spills[6][9].
-
Secure Sealing: Ensure containers are tightly sealed to prevent leaks or spills[6][7].
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor[5][6].
-
Regulatory Compliance: The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][11][12]. Most hazardous pharmaceutical waste is treated by incineration at a permitted facility[12].
-
Prohibited Disposal Methods: It is strictly prohibited to dispose of this compound down the drain or in the regular trash[1][6][7][12][13]. Flushing pharmaceuticals can lead to the contamination of waterways[14].
Quantitative Guidelines for Chemical Waste Handling
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not fill liquid waste containers beyond 90% capacity[10]. | To prevent spills due to expansion or splashing during transport. |
| Container Weight | Waste containers should have a weight compatible with manual handling regulations (e.g., maximum 15 kg)[7]. | To ensure safe handling and prevent musculoskeletal injuries. |
| pH of Aqueous Waste for Drain Disposal (if permissible for other, non-hazardous substances) | Between 5.5 and 10.5[13]. Note: This does not apply to this compound, which must not be drain disposed. | To prevent corrosion of plumbing and adverse reactions in the sewer system. |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C16H24ClNO2 | CID 151573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.lgcstandards.com [assets.lgcstandards.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. sdmedwaste.com [sdmedwaste.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. acs.org [acs.org]
- 14. Pharmaceutical Waste | Department of Toxic Substances Control [dtsc.ca.gov]
Essential Safety and Operational Guide for Handling Bufuralol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bufuralol hydrochloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
This compound is a chemical compound used in research, and it is imperative to handle it with care due to its potential hazards. This substance is classified as harmful if swallowed.[1][2] Therefore, proper personal protective equipment (PPE) and handling procedures are necessary to minimize risk.
Hazard Identification and Engineering Controls
-
Engineering Controls:
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change gloves immediately if they become contaminated.[3] |
| Eye Protection | Safety Goggles | Wear chemical splash goggles that provide a complete seal around the eyes.[3][4] |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved laboratory coat is mandatory.[3][4] |
| Respiratory Protection | N95 Respirator | Recommended when handling the powder outside of a chemical fume hood or in the event of a spill.[3][5] |
Step-by-Step Operational Protocols
1. Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated workspace by ensuring it is clean and uncluttered.
2. Weighing and Aliquoting (Solid Form):
-
Perform all weighing and aliquoting of solid this compound inside a certified chemical fume hood.[3]
-
Use a clean spatula to transfer the desired amount of powder to a weighing boat.[3]
-
Close the fume hood sash as much as possible during the transfer.
3. Solution Preparation:
-
This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[6]
-
When dissolving, add the solvent slowly to the solid to avoid splashing.
-
For aqueous solutions, the solubility in PBS (pH 7.2) is approximately 5 mg/ml; it is not recommended to store aqueous solutions for more than one day.[6]
4. Handling of Solutions:
-
Handle all solutions containing this compound with the same level of precaution as the solid form.
-
Use appropriate glassware and ensure it is properly labeled.
Emergency Procedures
-
In case of skin contact: Wash the affected area with soap and water.[4]
-
In case of eye contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician.[7]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a doctor immediately.[7]
-
In case of a spill:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, must be collected in a clearly labeled hazardous waste container.[3][8]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3][8] Do not pour down the drain.[3]
-
Final Disposal: All hazardous waste must be disposed of through the institution's official chemical waste disposal program, following all local, regional, and national regulations.[4][8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C16H24ClNO2 | CID 151573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. (±)-Bufuralol 60398-91-6 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
